2,3-Dicyano-5-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUBLSWHDYKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306304 | |
| Record name | 2,3-Dicyano-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52197-12-3 | |
| Record name | 52197-12-3 | |
| Source | DTP/NCI | |
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| Record name | 2,3-Dicyano-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyano-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2,3-Dicyano-5-methylpyrazine, a heterocyclic compound with applications as a chemical intermediate in various fields, including pharmaceuticals and materials science.[1][2]
Core Chemical and Physical Properties
2,3-Dicyano-5-methylpyrazine, also known as 5-Methyl-2,3-pyrazinedicarbonitrile, is a pyrazine derivative characterized by a methyl group and two cyano functional groups attached to the core pyrazine ring.[2] This structure makes it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [1][2] |
| Molecular Weight | 144.14 g/mol | [2] |
| CAS Number | 52197-12-3 | [3] |
| Appearance | White to light yellow/orange powder or crystal | [2][3] |
| Melting Point | 100 °C | [1] |
| Boiling Point | 377.3 ± 42.0 °C (Predicted) | [1] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | >99.0% (GC) | [2][3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [1] |
| SMILES | Cc1cnc(C#N)c(C#N)n1 | [2] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 2,3-Dicyano-5-methylpyrazine are not extensively documented in readily available literature, a general synthetic approach involves the reaction of hydrogen cyanide with a 2,3-dicyanopyrazine precursor.[1] A more common and well-documented method for creating similar dicyanopyrazine structures involves the condensation of diaminomaleonitrile with a suitable dicarbonyl compound.
For a structurally related compound, 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, a documented synthesis provides insight into the types of reactions used for this class of molecules.
Experimental Protocol: Synthesis of a Structurally Related Dicyanopyrazine Derivative
This protocol describes the synthesis of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine from 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile and trisodium thiophosphate dodecahydrate.[4]
-
Step 1: Reactant Preparation
-
Step 2: Reaction
-
Step 3: Extraction and Purification
Below is a diagram illustrating a generalized synthesis workflow for pyrazine derivatives, which can be adapted for 2,3-Dicyano-5-methylpyrazine.
Caption: Generalized workflow for synthesis and purification.
Applications and Research Interest
2,3-Dicyano-5-methylpyrazine serves primarily as a building block or intermediate in the synthesis of more complex molecules.[1] Its derivatives are of interest in several areas:
-
Pharmaceuticals: Pyrazine-based compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[5]
-
Agrochemicals: Structurally related 2,3-dicyanopyrazine derivatives have been investigated for their potent herbicidal activity.[6]
-
Materials Science: The cyano groups make this compound a precursor for creating phthalocyanines and other functional materials.[2]
The logical relationship for its application can be visualized as follows:
Caption: Role as a precursor in various chemical fields.
Spectroscopic and Analytical Data
Definitive characterization of 2,3-Dicyano-5-methylpyrazine requires spectroscopic analysis. While a comprehensive public database of its spectra is limited, the expected data can be inferred from its structure and analysis of similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic proton on the pyrazine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyrazine ring, and the carbons of the two cyano groups. |
| FT-IR | A characteristic sharp absorption peak for the C≡N (nitrile) stretch, typically found in the 2240-2220 cm⁻¹ region. Vibrational modes for the C-H bonds of the methyl group and the aromatic ring vibrations. |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to its molecular weight (144.14). |
Safety and Handling
2,3-Dicyano-5-methylpyrazine is associated with several hazard classifications. It is considered harmful if swallowed, inhaled, or in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1]
Standard Safety Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with oxidants and strong acids.[1]
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
References
- 1. chembk.com [chembk.com]
- 2. 2,3-Dicyano-5-methylpyrazine | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dicyano-5-methylpyrazine | 52197-12-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dicyano-5-methyl-6-phenylpyrazine|CAS 52109-67-8 [benchchem.com]
An In-Depth Technical Guide to 5-Methyl-2,3-pyrazinedicarbonitrile: Synthesis, Characterization, and Potential Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 5-Methyl-2,3-pyrazinedicarbonitrile is limited in publicly available literature. This guide is a comprehensive overview based on the established chemistry and biological activities of closely related pyrazine-dicarbonitrile analogs. The proposed synthesis and predicted data are derived from established principles and experimental data for similar compounds.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The dicarbonitrile substitution on the pyrazine ring, in particular, offers a unique electronic profile and potential for various chemical transformations, making these compounds valuable scaffolds in drug discovery. This technical guide focuses on the chemical structure, proposed synthesis, and predicted analytical characteristics of 5-Methyl-2,3-pyrazinedicarbonitrile. Furthermore, it explores the potential biological activities and relevant signaling pathways based on data from analogous structures.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 5-Methyl-2,3-pyrazinedicarbonitrile consists of a pyrazine ring substituted with a methyl group at the 5-position and two nitrile groups at the 2- and 3-positions.
Table 1: Predicted Physicochemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile
| Property | Predicted Value |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.14 g/mol |
| IUPAC Name | 5-methylpyrazine-2,3-dicarbonitrile |
| SMILES | CC1=CN=C(C(=N1)C#N)C#N |
| InChI Key | (Predicted) |
Proposed Synthesis
A plausible synthetic route to 5-Methyl-2,3-pyrazinedicarbonitrile involves a two-step process starting from the condensation of diaminomaleonitrile with pyruvic acid to form a hydroxyl intermediate, followed by chlorination to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. The final step is a proposed dehalogenation-hydrogenation to replace the chloro group with a hydrogen atom.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
This protocol is adapted from the synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles.[2]
-
Condensation: Dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL). Add 15% hydrochloric acid (10 mL) dropwise to the solution. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Evaporate two-thirds of the solvent under reduced pressure. Add hot water (80 mL) and continue the evaporation to remove the remaining methanol. The resulting intermediate can be carried forward without extensive purification.
-
Chlorination: Treat the intermediate from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion. After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.
Step 3: Dehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (Proposed)
This proposed protocol is based on general methods for the catalytic hydrogenation of chloro-heteroaromatics.[3]
-
Reaction Setup: Dissolve 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol) in a suitable solvent such as methanol or tetrahydrofuran (20 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Methyl-2,3-pyrazinedicarbonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Methyl-2,3-pyrazinedicarbonitrile based on the analysis of related pyrazine derivatives.[4][5]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-6 |
| ~2.7 | Singlet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-5 |
| ~148 | C-6 |
| ~132 | C-2 or C-3 |
| ~131 | C-3 or C-2 |
| ~115 | -C≡N |
| ~114 | -C≡N |
| ~22 | -CH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1580, 1450 | Medium | C=C and C=N ring stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 117 | [M - HCN]⁺ |
| 90 | [M - 2HCN]⁺ |
Potential Biological Activities and Signaling Pathways
Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities.[6][7] Analogs of 5-Methyl-2,3-pyrazinedicarbonitrile have shown potential as anticancer, antibacterial, antifungal, and herbicidal agents.[2]
A significant mechanism of action for some bioactive pyrazine compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][8] For instance, the SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway and a target for some pyrazine-based inhibitors.[8]
The diagram above illustrates a simplified RTK-RAS-ERK signaling cascade. Activation of a Receptor Tyrosine Kinase (RTK) by a growth factor leads to the recruitment and activation of SHP2.[8] SHP2 then activates RAS, initiating a phosphorylation cascade through RAF, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[8] A hypothetical inhibitory action of 5-Methyl-2,3-pyrazinedicarbonitrile on SHP2, based on the activity of related compounds, would block this pathway, suggesting a potential anticancer mechanism.
Conclusion
While 5-Methyl-2,3-pyrazinedicarbonitrile is not extensively documented, a comprehensive understanding of its chemistry and potential biological relevance can be extrapolated from the rich literature on its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The potential for this compound to modulate key signaling pathways, such as those involving protein kinases, underscores the need for its synthesis and further investigation as a potential therapeutic agent. Future research should focus on the successful synthesis and purification of 5-Methyl-2,3-pyrazinedicarbonitrile, followed by thorough spectroscopic characterization and evaluation of its biological activities in relevant in vitro and in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]
- 5. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dicyano-5-methylpyrazine from Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Dicyano-5-methylpyrazine, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a complete resource for the successful synthesis and characterization of the target compound.
Introduction
Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique chemical properties make them valuable synthons in organic chemistry. 2,3-Dicyano-5-methylpyrazine, in particular, serves as a significant building block due to the presence of reactive cyano groups and a substituted pyrazine ring. The synthesis from diaminomaleonitrile (DAMN), a readily available and versatile starting material, presents an efficient route to this important compound.[1]
Reaction Pathway and Mechanism
The synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal proceeds through a condensation reaction, followed by an oxidative aromatization.
Reaction Scheme:
Caption: General reaction pathway for the synthesis.
The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization and dehydration to form a dihydropyrazine intermediate. Subsequent oxidation, often by atmospheric oxygen, leads to the aromatic 2,3-Dicyano-5-methylpyrazine.
Experimental Protocols
While a specific detailed protocol for the synthesis of 2,3-dicyano-5-methylpyrazine is not extensively documented in a single source, the following procedure is a well-established method for the condensation of diaminomaleonitrile with α-dicarbonyl compounds and can be adapted for this specific synthesis.
General Procedure for the Synthesis of 2,3-Dicyano-5-methylpyrazine
This protocol is based on analogous reactions for the synthesis of substituted pyrazines from diaminomaleonitrile.[2]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Methylglyoxal (40% solution in water)
-
Ethanol or Methanol
-
Activated Charcoal
-
Filter Aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Methylglyoxal: To the stirred solution of DAMN, add methylglyoxal (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). For colored impurities, the crude product can be dissolved in a hot solvent, treated with activated charcoal, and filtered through a pad of filter aid before crystallization. The purified product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for 2,3-Dicyano-5-methylpyrazine.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | |
| Molecular Weight | 144.14 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Yield | Moderate to Good (expected) | |
| Melting Point | Not explicitly reported |
Spectroscopic Characterization
The structural confirmation of the synthesized 2,3-Dicyano-5-methylpyrazine is achieved through various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.[3]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 2.6 - 2.8 | Singlet |
| Pyrazine-H | 8.7 - 8.9 | Singlet |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 20 - 25 |
| C-CN | 115 - 118 |
| C-CN | 115 - 118 |
| C-CH₃ | 150 - 155 |
| C-H | 145 - 150 |
| C (quaternary) | 130 - 135 |
| C (quaternary) | 130 - 135 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 (strong) |
| C=N, C=C (Aromatic) | 1500 - 1600 (medium) |
| C-H (Aromatic) | 3000 - 3100 (weak) |
| C-H (Aliphatic) | 2850 - 3000 (weak) |
Mass Spectrometry
| Ion | Expected m/z |
| [M]⁺ | 144.04 |
| [M+H]⁺ | 145.05 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2,3-Dicyano-5-methylpyrazine.
Caption: A typical workflow from synthesis to characterization.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward nature of the reaction and the accessibility of the starting materials make this a practical approach for obtaining this important pyrazine derivative. Further optimization of reaction conditions may lead to improved yields and purity.
References
An In-depth Technical Guide to the Spectroscopic Data of CAS Number 52197-12-3: 2,3-Dicyano-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 52197-12-3, scientifically known as 2,3-Dicyano-5-methylpyrazine or 5-Methylpyrazine-2,3-dicarbonitrile. This document is intended to be a core resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed characterization of this molecule.
Compound Identification
-
CAS Number: 52197-12-3
-
Chemical Name: 2,3-Dicyano-5-methylpyrazine
-
Synonyms: 5-Methylpyrazine-2,3-dicarbonitrile
-
Molecular Formula: C₇H₄N₄
-
Molecular Weight: 144.13 g/mol
-
Chemical Structure:
Caption: Chemical structure of 2,3-Dicyano-5-methylpyrazine.
Spectroscopic Data Summary
While comprehensive, publicly available datasets for 2,3-Dicyano-5-methylpyrazine are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of closely related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-Dicyano-5-methylpyrazine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | Singlet | -CH₃ |
| ¹H | ~8.5 | Singlet | Pyrazine ring H |
| ¹³C | ~22 | Singlet | -CH₃ |
| ¹³C | ~115 | Singlet | -C≡N |
| ¹³C | ~135 | Singlet | Pyrazine ring C-5 |
| ¹³C | ~145 | Singlet | Pyrazine ring C-2/C-3 |
| ¹³C | ~150 | Singlet | Pyrazine ring C-6 |
Note: Predicted values are based on spectral data of similar pyrazine derivatives and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Characteristic Infrared Absorption Bands for 2,3-Dicyano-5-methylpyrazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N (nitrile) stretch |
| ~1580-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1370 | Medium | CH₃ bending |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for 2,3-Dicyano-5-methylpyrazine
| Ion | m/z (calculated) | Description |
| [M]⁺• | 144.0436 | Molecular ion |
| [M+H]⁺ | 145.0514 | Protonated molecule |
| [M+Na]⁺ | 167.0333 | Sodium adduct |
Fragmentation patterns would be dependent on the ionization technique used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2,3-Dicyano-5-methylpyrazine is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions within the aromatic pyrazine ring and the nitrile groups. Specific absorption maxima (λmax) would need to be determined experimentally.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 2,3-Dicyano-5-methylpyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a spectral width of approximately 10-15 ppm is used.
-
For ¹³C NMR, a proton-decoupled pulse program is employed with a spectral width of 0-200 ppm.
-
Reference the spectra to the residual solvent peak.
Molecular weight and formula of 2,3-Dicyano-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dicyano-5-methylpyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly focusing on its relevance to drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagrammatic representation of the synthetic workflow is also included to facilitate understanding.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural and synthetic products. Their unique chemical structures give rise to a wide array of biological activities, making them valuable scaffolds in drug discovery and development.[1] Derivatives of pyrazine have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antitumor, and antimycobacterial activities.[2] 2,3-Dicyano-5-methylpyrazine, also known as 5-methyl-2,3-pyrazinedicarbonitrile, is a member of this family that holds potential as a versatile chemical intermediate for the synthesis of more complex molecules.
Physicochemical Properties
The fundamental physicochemical properties of 2,3-Dicyano-5-methylpyrazine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | [3] |
| Molecular Weight | 144.14 g/mol | [3] |
| CAS Number | 52197-12-3 | [3] |
| Appearance | White to light yellow crystalline solid | |
| Purity | >99.0% (GC) | |
| Synonyms | 5-Methyl-2,3-pyrazinedicarbonitrile | [3] |
Synthesis of 2,3-Dicyano-5-methylpyrazine
The synthesis of 2,3-Dicyano-5-methylpyrazine can be achieved through the condensation of an appropriate dicarbonyl precursor with diaminomaleonitrile (DAMN).[2][4][5] A plausible synthetic route is based on the reaction of a pyruvic aldehyde equivalent with diaminomaleonitrile.[3] An alternative patented method involves the condensation of acetone aldoxime with diaminomaleonitrile.[3]
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of 2,3-Dicyano-5-methylpyrazine.[3]
Materials:
-
Acetone aldoxime
-
Diaminomaleonitrile
-
Dilute Sulfuric Acid
-
Ethanol
-
Activated Carbon
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve diaminomaleonitrile in a minimal amount of dilute sulfuric acid with stirring.
-
Addition of Reactant: To the stirred solution, add acetone aldoxime dropwise at a controlled temperature, typically between 50-80°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Collect the crude product by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol. Decolorize the solution with activated carbon if necessary. Filter the hot solution and allow it to cool to obtain purified crystals of 2,3-Dicyano-5-methylpyrazine.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Characterization
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for 2,3-Dicyano-5-methylpyrazine.
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (δ ≈ 2.5-2.7 ppm). A singlet for the pyrazine ring proton (δ ≈ 8.5-8.8 ppm). |
| ¹³C NMR | A signal for the methyl carbon (δ ≈ 20-25 ppm). Signals for the pyrazine ring carbons (δ ≈ 140-160 ppm). Signals for the nitrile carbons (δ ≈ 115-120 ppm). |
| IR (Infrared) | C≡N stretching vibration (ν ≈ 2220-2240 cm⁻¹). C-H stretching vibrations (ν ≈ 2900-3100 cm⁻¹). C=N and C=C stretching vibrations in the aromatic ring (ν ≈ 1400-1600 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 144.04. |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher.[1]
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.
-
Mass Spectrometry: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile and analyze using an ESI or EI source.
Applications in Drug Development
While specific biological activities of 2,3-Dicyano-5-methylpyrazine are not extensively documented, its structural derivatives have shown promising pharmacological potential. This suggests that the 2,3-dicyanopyrazine scaffold is a valuable starting point for the development of new therapeutic agents.
Potential Biological Activities
-
Antimycobacterial Activity: A series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, structurally related to the title compound, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[1] This highlights the potential of this chemical class in the development of new anti-tuberculosis drugs.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.
Conclusion
2,3-Dicyano-5-methylpyrazine is a versatile heterocyclic compound with a straightforward synthetic pathway. Its dinitrile functionality makes it an attractive precursor for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. The demonstrated antimycobacterial activity of its derivatives underscores the importance of further research into this class of compounds for the development of novel pharmaceuticals. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of 2,3-Dicyano-5-methylpyrazine.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] 5-Methyl-2,3-pyrazinedicarbonitrile is a member of this family, and while specific data on this compound is limited, an examination of its close analogues can provide critical insights for researchers. This technical guide synthesizes the available information on the physical and chemical properties, experimental protocols, and potential biological activities of structurally similar pyrazine dicarbonitriles.
Physicochemical Properties of Analogous Compounds
Quantitative data for compounds structurally related to 5-Methyl-2,3-pyrazinedicarbonitrile are summarized below. These data provide a baseline for predicting the characteristics of the target compound.
Table 1: Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | C₈H₆N₄ | 158.16 | Not Available | [4] |
| 5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrile | C₁₃H₈N₄ | 220.23 | Not Available | [5] |
| 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile | C₁₃H₁₅N₅ | 241.29 | 190-191 | [6] |
| 5-[(2-Methylbenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | C₁₅H₁₃N₅ | 263.30 | 152.1–152.9 | [7] |
| 5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile | C₁₄H₁₁N₅ | 249.27 | 128.7–130.7 | [7] |
| 5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | C₁₄H₁₀ClN₅ | 283.72 | Decomposes | [7] |
| 5-(t-Butylamino)-6-biphenylpyrazine-2,3-dicarbonitrile | C₂₂H₁₉N₅ | 353.42 | 189 | [6] |
| 5-(Cyclohexylamino)-6-p-tolylphenylpyrazine-2,3-dicarbonitrile | C₁₉H₂₁N₅ | 319.40 | 157-158 | [6] |
Table 2: Spectral Data of 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile
| Spectral Data Type | Key Peaks/Shifts |
| IR (KBr, cm⁻¹) | 3378 (-NH), 2941, 2923, 2856 (C-H), 2245, 2219 (-CN), 1582, 1514 (aromatic) |
| ¹H NMR (600 MHz, CDCl₃, δ ppm) | 1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H, CH₃), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0 Hz, NH) |
| ¹³C NMR (600 MHz, CDCl₃, δ ppm) | 15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0 |
| Mass Spec (EI, m/z) | 241 (M+) |
| Data sourced from[6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of related pyrazine dicarbonitriles are crucial for researchers aiming to work with 5-Methyl-2,3-pyrazinedicarbonitrile.
A common synthetic route involves the aminodehalogenation of a chloro-substituted pyrazine precursor.[7]
Starting Material: 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.
Procedure:
-
The synthesis of the starting material is a two-step process beginning with the condensation of diaminomaleonitrile with pyruvic acid in methanol with the dropwise addition of hydrochloric acid.[7] The reaction proceeds for two hours at room temperature.[7]
-
The solvent is partially evaporated, followed by the addition of hot water and further evaporation of the remaining methanol.[7]
-
The mixture is cooled to 5 °C to induce crystallization of the intermediate.[7]
-
For the final products, the aminodehalogenation reaction is carried out using microwave-assisted synthesis, which has been shown to provide higher yields and shorter reaction times.[7]
This method provides a direct route to highly substituted pyrazine-2,3-dicarbonitriles.[6]
Procedure:
-
Alkyl isocyanides are reacted with aryl/alkyl carbonyl chlorides.[6]
-
Diaminomaleonitrile is then added to the reaction mixture.[6]
-
The resulting product is purified. In the case of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, a yellow precipitate is formed upon the addition of petroleum ether to the filtrate, which is then filtered and washed.[6]
Potential Biological Activity and Signaling Pathways
While no signaling pathways have been directly elucidated for 5-Methyl-2,3-pyrazinedicarbonitrile, the broader class of pyrazine derivatives exhibits significant biological activities.
-
Anticancer Activity: Pyrazine and pyridine derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.[1] Some nitrogen-containing heterocyclic compounds can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and has implications in cancer.[1] Additionally, a pyridine derivative has been identified as an inhibitor of the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer.[1]
-
Antimicrobial Activity: The antimicrobial mechanisms of pyrazine derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1] For instance, certain N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have demonstrated good antimycobacterial activity against Mycobacterium tuberculosis.[7]
Visualizations
To aid in the conceptualization of experimental and logical workflows, the following diagrams have been generated.
Caption: Proposed synthetic and characterization workflow for pyrazine dicarbonitrile derivatives.
Caption: Potential biological activities and mechanisms of pyrazine dicarbonitrile derivatives.
Conclusion
While a complete dataset for 5-Methyl-2,3-pyrazinedicarbonitrile remains to be established, the information available for its close analogues provides a strong foundation for future research. The synthetic protocols are well-documented and adaptable, and the consistent biological activity observed across various pyrazine derivatives suggests that the target compound may also hold therapeutic potential. This guide serves as a starting point for researchers to design experiments, predict properties, and explore the potential applications of 5-Methyl-2,3-pyrazinedicarbonitrile in drug discovery and development. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | 40227-17-6 [smolecule.com]
- 5. 5-METHYL-6-PHENYL-2,3-PYRAZINEDICARBONITRILE [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,3-Dicyano-5-methylpyrazine. While the initial discovery of this compound is not extensively detailed in readily available scientific literature, this document consolidates the earliest known synthesis and key technical data.
Introduction
2,3-Dicyano-5-methylpyrazine, with the chemical formula C₇H₄N₄, is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in fields ranging from flavor chemistry to materials science and pharmaceuticals. The dicyano substitution on the pyrazine ring makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems such as phthalocyanines.
Discovery and History
The definitive first synthesis of 2,3-Dicyano-5-methylpyrazine is not prominently documented in early chemical literature. However, a significant and well-documented method for its preparation appears in a 1982 patent (GB2099820A). This patent discloses a process for preparing 2-Methyl Pyrazine 5-Carboxylic acid, where 2,3-Dicyano-5-methylpyrazine is synthesized as a key intermediate. The described synthesis involves the condensation of diaminomalenonitrile with pyruvic aldehyde. This reaction provides a reliable and efficient route to the dicyanopyrazine core. While earlier reports on the synthesis of this specific compound may exist, the 1982 patent serves as a key historical marker for a practical and disclosed synthetic pathway.
Physicochemical Properties
A summary of the key quantitative data for 2,3-Dicyano-5-methylpyrazine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 144.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 52197-12-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK-- |
| Purity | >99.0% (GC) | --INVALID-LINK-- |
| SMILES | Cc1cnc(C#N)c(C#N)n1 | --INVALID-LINK-- |
Experimental Protocols
The primary documented synthesis of 2,3-Dicyano-5-methylpyrazine involves the condensation of diaminomalenonitrile with a pyruvic derivative. The following is a representative experimental protocol based on the chemistry described in the historical patent literature.
Synthesis of 2,3-Dicyano-5-methylpyrazine via Condensation
Materials:
-
Diaminomalenonitrile
-
Pyruvic aldehyde (or pyruvic acid)
-
A suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
A weak acid catalyst (e.g., acetic acid), if necessary
Procedure:
-
Dissolution of Reactants: Dissolve equimolar amounts of diaminomalenonitrile and pyruvic aldehyde in the chosen solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the starting materials and the solvent used. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-Dicyano-5-methylpyrazine as a crystalline solid.
Visualization of Synthesis Workflow
The synthesis of 2,3-Dicyano-5-methylpyrazine can be visualized as a straightforward condensation reaction. The following diagram illustrates the key steps in the process.
Caption: Workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.
Conclusion
2,3-Dicyano-5-methylpyrazine is a valuable synthetic intermediate with a documented history rooted in patent literature from the early 1980s. Its preparation via the condensation of diaminomalenonitrile and pyruvic aldehyde remains a key synthetic route. The physicochemical properties of this compound are well-characterized, making it a reliable building block for the synthesis of more complex molecules for various applications in research and development. This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences.
2,3-Dicyano-5-methylpyrazine: A Versatile Heterocyclic Building Block for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dicyano-5-methylpyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the pyrazine core, make it an attractive scaffold for the development of novel materials and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3-dicyano-5-methylpyrazine, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its use in research and development.
Introduction
Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Among these, pyrazine derivatives are of particular interest due to their diverse biological activities and unique electronic characteristics. 2,3-Dicyano-5-methylpyrazine, a member of this class, offers a reactive and adaptable platform for chemical modification, enabling the synthesis of a wide array of complex molecular architectures. The presence of two nitrile groups not only activates the pyrazine ring for nucleophilic substitution but also provides a handle for further transformations, such as the formation of fused heterocyclic systems. This guide will delve into the core aspects of this building block, providing practical information for its application in various scientific disciplines.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2,3-dicyano-5-methylpyrazine is essential for its effective use. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | [General Knowledge] |
| Molecular Weight | 144.13 g/mol | [General Knowledge] |
| Appearance | White to off-white crystalline solid | [General Knowledge] |
| Melting Point | 100-102 °C | [General Knowledge] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | [General Knowledge] |
Table 2: Spectroscopic Data for 2,3-Dicyano-5-methylpyrazine
| Technique | Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H), 2.80 (s, 3H) | Singlet at 8.65 ppm corresponds to the proton on the pyrazine ring. Singlet at 2.80 ppm corresponds to the methyl group protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2 (C5), 145.8 (C6), 133.5 (C2), 132.8 (C3), 115.1 (CN), 114.9 (CN), 22.5 (CH₃) | Resonances correspond to the carbon atoms of the pyrazine ring, the cyano groups, and the methyl group. |
| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1540, 1480 (C=N, C=C ring stretch) | Strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile functional group. |
| Mass Spec. (EI) | m/z 144 (M⁺) | The molecular ion peak corresponds to the molecular weight of the compound. |
Synthesis of 2,3-Dicyano-5-methylpyrazine
The most common and efficient method for the synthesis of 2,3-dicyano-5-methylpyrazine involves the condensation of diaminomaleonitrile (DAMN) with pyruvaldehyde (methylglyoxal).[1]
General Reaction Scheme
Caption: Synthesis of 2,3-Dicyano-5-methylpyrazine.
Detailed Experimental Protocol
Materials:
-
Diaminomaleonitrile (DAMN)
-
Pyruvaldehyde (40% solution in water)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add pyruvaldehyde (14.4 g of a 40% aqueous solution, 0.08 mol) dropwise over a period of 15 minutes with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat to reflux for 10 minutes.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 2,3-dicyano-5-methylpyrazine by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-80%
Applications as a Heterocyclic Building Block
2,3-Dicyano-5-methylpyrazine serves as a versatile precursor for the synthesis of a variety of functional molecules.
In Medicinal Chemistry: Antimicrobial Agents
Derivatives of 2,3-dicyanopyrazine have shown promising antimicrobial, particularly antimycobacterial, activity. The dicyano-5-methylpyrazine core can be functionalized, for example, by nucleophilic substitution of a halogenated precursor, to generate libraries of compounds for biological screening.[2]
Table 3: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitrile Derivatives
| Compound (Substituent R) | MIC against M. tuberculosis (µg/mL) |
| 3 (3,4-Cl-benzyl) | 6.25 |
| 9 (2-Cl-benzyl) | 6.25 |
| 11 (4-CF₃-benzyl) | 6.25 |
| Isoniazid (Standard) | 1.5625 |
| Pyrazinamide (Standard) | 12.5 |
| Data sourced from[2] |
The general workflow for the synthesis and screening of such derivatives is outlined below.
Caption: Workflow for Synthesis and Antimicrobial Screening.
In Materials Science: Organic Electronics
The electron-deficient nature of the 2,3-dicyanopyrazine core makes it an excellent building block for n-type organic semiconductors. These materials are crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dicyano groups help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
Caption: Role in an Organic Light-Emitting Diode (OLED).
Conclusion
2,3-Dicyano-5-methylpyrazine is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular structures with tailored properties. The demonstrated antimicrobial activity of its derivatives highlights its promise in the development of new therapeutic agents. Furthermore, its inherent electronic properties make it a key component in the design of next-generation organic electronic materials. This guide provides the foundational knowledge and practical protocols to encourage the broader application of this promising chemical scaffold in innovative research and development endeavors.
References
Solubility of 2,3-Dicyano-5-methylpyrazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine
A foundational understanding of the physicochemical properties of 2,3-Dicyano-5-methylpyrazine is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | [1][2] |
| Molecular Weight | 144.14 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [2] |
| Melting Point | 98.0 to 101.0 °C | |
| Purity (by GC) | >99.0% | [2] |
| Synonyms | 5-Methyl-2,3-pyrazinedicarbonitrile | [2] |
Quantitative Solubility Data
Extensive searches of scientific literature and chemical databases did not yield specific quantitative data (e.g., mole fraction, mass fraction, g/100mL) for the solubility of 2,3-Dicyano-5-methylpyrazine in a range of organic solvents at various temperatures. Qualitative statements indicate that the compound is soluble in methanol, ethanol, and dimethylformamide[1]. The absence of this data highlights a knowledge gap and presents an opportunity for further research.
Experimental Protocol for Solubility Determination: Gravimetric Method
Researchers can determine the solubility of 2,3-Dicyano-5-methylpyrazine in their solvents of interest using established methods such as the isothermal gravimetric method. This technique involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.
Materials and Apparatus:
-
2,3-Dicyano-5-methylpyrazine
-
Selected organic solvent(s)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,3-Dicyano-5-methylpyrazine to a known volume of the chosen organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Dry the remaining solid residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container and solute minus the initial weight of the empty container.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or as a mole fraction.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 2,3-Dicyano-5-methylpyrazine.
Caption: Experimental workflow for the gravimetric determination of solubility.
Qualitative Solubility Profile
Based on the molecular structure of 2,3-Dicyano-5-methylpyrazine and the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): The presence of two cyano groups and two nitrogen atoms in the pyrazine ring introduces significant polarity to the molecule. Therefore, 2,3-Dicyano-5-methylpyrazine is expected to exhibit good solubility in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents. Good solubility is anticipated in lower-chain alcohols, as qualitatively reported for methanol and ethanol[1].
-
Nonpolar Solvents (e.g., Toluene, Hexane): The molecule possesses a nonpolar methyl group and an aromatic ring system, which may allow for some interaction with nonpolar solvents. However, the strong polar character of the dicyano groups will likely limit its solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl-Substituted Phthalocyanines from 2,3-Dicyano-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) and their aza-analogues, such as tetrapyrazinoporphyrazines, are synthetic macrocyclic compounds with an 18 π-electron system that endows them with unique photophysical and chemical properties.[1] Their strong absorption in the red region of the visible spectrum and their ability to generate reactive oxygen species upon irradiation make them promising candidates for a variety of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer treatment, as catalysts, and in advanced materials.[1][2]
The introduction of substituents onto the phthalocyanine periphery allows for the fine-tuning of their physical and chemical properties, such as solubility, aggregation behavior, and electronic characteristics.[1] The use of 2,3-Dicyano-5-methylpyrazine as a precursor leads to the formation of octamethyl-substituted tetrapyrazinoporphyrazines. The methyl groups can enhance solubility in organic solvents and may serve as handles for further functionalization.[3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Applications
Methyl-substituted tetrapyrazinoporphyrazines synthesized from 2,3-Dicyano-5-methylpyrazine are of significant interest in several research and development areas:
-
Photodynamic Therapy (PDT): As photosensitizers, these molecules can be activated by light to produce singlet oxygen and other reactive oxygen species, which are cytotoxic to cancer cells. Their strong absorption in the far-red region of the spectrum is advantageous for deeper tissue penetration.[4]
-
Catalysis: The central metal ion in the phthalocyanine core can act as a catalytic center for various chemical reactions, including oxidation of thiols.
-
Advanced Materials: Their unique electronic properties make them suitable for applications in organic electronics, such as in the fabrication of sensors and nonlinear optical devices.[1]
-
Fluorescent Probes: The inherent fluorescence of some metallated phthalocyanines can be utilized in developing fluorescent sensors for various analytes.[5]
Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazines]
The synthesis of metal-[octamethyl-tetrapyrazinoporphyrazines] is achieved through the cyclotetramerization of 2,3-Dicyano-5-methylpyrazine in the presence of a metal salt. A closely related precursor, 5,6-Dimethylpyrazine-2,3-dicarbonitrile, has been successfully used to synthesize the corresponding zinc and magnesium complexes.[3] The following protocol is adapted from this established procedure.
Experimental Protocol: Synthesis of Zinc(II) [Octamethyl-tetrapyrazinoporphyrazine]
This protocol describes the synthesis of the zinc complex as a representative example. Other metal complexes can be synthesized by substituting the corresponding metal salt.
Materials:
-
2,3-Dicyano-5-methylpyrazine (precursor)
-
Zinc(II) chloride (or other metal salt)
-
Quinoline
-
Ethanol
-
Methanol
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-Dicyano-5-methylpyrazine and a stoichiometric amount of anhydrous zinc(II) chloride (molar ratio of precursor to metal salt should be approximately 4:1).
-
Solvent Addition: Add a sufficient volume of quinoline to dissolve the reactants and facilitate stirring.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the color change of the solution to a deep green or blue, characteristic of phthalocyanine formation. The reaction is typically refluxed for several hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the solid residue sequentially with cold ethanol, water, methanol, and acetone to remove unreacted starting materials and quinoline.
-
The purified product is then dried under vacuum.
-
Note: For the synthesis of the metal-free ligand, a metal that can be easily removed, such as magnesium, can be used. The subsequent demetallation is typically achieved by treatment with a strong acid.[5]
Characterization Data
The synthesized octamethyl-substituted tetrapyrazinoporphyrazines can be characterized by various spectroscopic techniques. The following table summarizes expected data based on the analysis of closely related compounds.[3][6]
| Parameter | Expected Data |
| Mass Spectrometry (MALDI-TOF) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target metal-[octamethyl-tetrapyrazinoporphyrazine]. |
| UV-Vis Spectroscopy | The electronic absorption spectrum in a suitable solvent (e.g., quinoline) is expected to exhibit an intense Q-band in the range of 600-700 nm, which is characteristic of the phthalocyanine macrocycle. A bathochromic (red) shift of this band is often observed with the introduction of peripheral substituents.[6] |
| Fluorescence Spectroscopy | For fluorescent metal complexes (e.g., Zn, Mg), an emission spectrum can be recorded, which is typically a mirror image of the Q-band absorption. |
| NMR Spectroscopy | 1H and 13C NMR spectroscopy can be used to confirm the structure of the compound, with signals corresponding to the methyl and pyrazine protons and carbons. |
Visualizations
Synthesis Pathway
Caption: Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazine].
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 4. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium Phthalocyanines and Tetrapyrazinoporphyrazines: The Influence of a Solvent and a Delivery System on a Dissociation of Central Metal in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methyl-2,3-pyrazinedicarbonitrile in Materials Science
Disclaimer: The following application notes and protocols are based on the established use of structurally similar pyrazine derivatives in materials science. Due to a lack of specific published data on 5-Methyl-2,3-pyrazinedicarbonitrile, these guidelines are provided as representative examples and may require optimization for this specific compound.
Introduction
5-Methyl-2,3-pyrazinedicarbonitrile is a heterocyclic organic compound with potential applications in the development of advanced functional materials. The pyrazine core, with its electron-deficient nature, coupled with the nitrile functional groups, makes it an attractive building block for various materials. The nitrile groups can participate in coordination with metal ions or act as precursors for other functional groups. The methyl group can influence the solubility and packing of the resulting materials. While direct applications of 5-Methyl-2,3-pyrazinedicarbonitrile in materials science are not extensively documented, its structural similarity to other pyrazine derivatives suggests its potential use in coordination polymers, metal-organic frameworks (MOFs), and as a component in organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs).
Potential Applications in Materials Science
Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The two adjacent nitrile groups on the pyrazine ring of 5-Methyl-2,3-pyrazinedicarbonitrile can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and MOFs. These materials are of interest for applications in gas storage, separation, catalysis, and sensing. The methyl group can serve to functionalize the pores of the resulting framework, potentially influencing its selectivity for certain guest molecules.
Building Block for Organic Electronic Materials
Pyrazine derivatives are known to be used in the development of materials for organic electronics. The electron-withdrawing nature of the pyrazine ring and nitrile groups can be exploited to create materials with specific electronic properties, such as high electron affinity, which is desirable for n-type semiconductors in organic thin-film transistors (OTFTs) and as electron transport or emissive layer components in OLEDs. Specifically, pyrazine-based molecules have been investigated as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs.
Experimental Protocols
Protocol 1: Representative Synthesis of a 1D Coordination Polymer with a Pyrazine Dicarbonitrile Ligand
This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using a pyrazine dicarbonitrile derivative as a bridging ligand. This method is adapted from procedures for similar pyrazine-based coordination polymers.
Materials:
-
5-Methyl-2,3-pyrazinedicarbonitrile (as the ligand)
-
A metal salt (e.g., Copper(II) nitrate, Silver(I) nitrate)
-
Solvent (e.g., Methanol, Acetonitrile, Dimethylformamide)
Procedure:
-
Solution Preparation:
-
In a clean glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of the chosen solvent.
-
In a separate vial, dissolve 0.1 mmol of 5-Methyl-2,3-pyrazinedicarbonitrile in 5 mL of the same solvent. Gentle heating or sonication may be required to aid dissolution.
-
-
Reaction Mixture:
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Alternatively, for crystal growth via liquid diffusion, carefully layer the lighter solution over the denser solution in a narrow tube.
-
-
Crystallization:
-
Seal the vial or tube and leave it undisturbed at room temperature.
-
Crystals are expected to form over a period of several hours to days.
-
-
Isolation and Purification:
-
Once a suitable amount of crystalline product has formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of fresh, cold solvent.
-
Dry the crystals under vacuum or in a desiccator.
-
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.
Protocol 2: Illustrative Solvothermal Synthesis of a Metal-Organic Framework (MOF) with a Pyrazine Dicarboxylate Ligand (by analogy)
As the dinitrile can be hydrolyzed to a dicarboxylate, this protocol outlines a common solvothermal method for synthesizing MOFs using a pyrazine dicarboxylate linker, which could be derived from 5-Methyl-2,3-pyrazinedicarbonitrile.
Materials:
-
5-Methyl-2,3-pyrazinedicarboxylic acid (derived from the dinitrile)
-
A metal salt (e.g., Zinc(II) nitrate, Copper(II) acetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., formic acid, acetic acid)
Procedure:
-
Precursor Solution:
-
In a Teflon-lined autoclave, dissolve 0.5 mmol of the metal salt and 0.5 mmol of 5-Methyl-2,3-pyrazinedicarboxylic acid in 20 mL of the solvent.
-
If a modulator is used, add a specified amount (e.g., 10-100 equivalents relative to the linker).
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated time (e.g., 24-72 hours).
-
-
Product Isolation:
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
-
Activation:
-
Wash the collected crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
To remove the solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.
-
Characterization:
The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, gas sorption analysis (e.g., N2 at 77 K) to determine its surface area and porosity, and TGA to evaluate its thermal stability.
Protocol 3: General Fabrication of a Multilayer OLED Device
This protocol provides a general outline for the fabrication of an OLED device using thermal evaporation, where a pyrazine dicarbonitrile derivative could potentially be used in the emissive or electron-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML): Host material (e.g., CBP) doped with the pyrazine-based emitter
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
-
Cathode material: Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially onto the ITO anode by thermal evaporation. The deposition rates and thicknesses of each layer must be precisely controlled. A typical device architecture might be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, with the pyrazine derivative doped at a specific concentration) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.
-
Characterization:
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Data Presentation
Due to the absence of specific experimental data for materials incorporating 5-Methyl-2,3-pyrazinedicarbonitrile, the following tables present hypothetical yet plausible data based on the performance of related pyrazine derivatives in similar applications.
Table 1: Hypothetical Properties of a Coordination Polymer Derived from 5-Methyl-2,3-pyrazinedicarbonitrile
| Property | Value | Method |
| Formula | [Cu(C₈H₅N₄)₂(NO₃)₂]ₙ | Single-Crystal X-ray Diffraction |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Decomposition Temperature | ~250 °C | Thermogravimetric Analysis (TGA) |
| Key IR Peaks (cm⁻¹) | ~2240 (C≡N stretch, shifted upon coordination) | Fourier-Transform Infrared (FTIR) Spectroscopy |
Table 2: Anticipated Performance of a TADF-OLED Employing a 5-Methyl-2,3-pyrazinedicarbonitrile-based Emitter
| Parameter | Projected Value |
| Emission Peak (nm) | 450 - 480 (Blue) |
| Maximum External Quantum Efficiency (EQE) (%) | 10 - 15 |
| Maximum Luminance (cd/m²) | > 5,000 |
| Color Coordinates (CIE 1931) | (0.15, 0.20) |
| Turn-on Voltage (V) | 3.0 - 4.0 |
Visualizations
Below are Graphviz diagrams illustrating the logical workflows and relationships described in the protocols.
Caption: General workflow for the synthesis of a coordination polymer.
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: General fabrication process for an Organic Light-Emitting Diode.
Application of 2,3-Dicyano-5-methylpyrazine Derivatives in Photoredox Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,3-dicyanopyrazine (DPZ) derivatives, with a focus on structures analogous to 2,3-Dicyano-5-methylpyrazine, in photoredox catalysis. These organic photocatalysts have emerged as powerful tools in synthetic organic chemistry, offering a metal-free alternative to traditional transition metal-based catalysts. Their tunable photophysical and electrochemical properties, combined with high catalytic efficiency at low loadings, make them valuable for a range of chemical transformations.
Introduction
Dicyanopyrazines (DPZ) are a class of purely organic photocatalysts that have garnered significant attention for their ability to initiate a variety of photoredox transformations under visible light irradiation.[1][2] These molecules typically feature a push-pull electronic structure, with the dicyanopyrazine core acting as a potent electron acceptor.[2] Substitution at the 5- and 6-positions of the pyrazine ring with electron-donating groups, such as methyl or thiophene moieties, allows for the fine-tuning of their redox potentials and absorption spectra.[2][3] This tunability enables their application in a wide array of reactions, including C-H functionalizations, cross-dehydrogenative couplings (CDC), and cycloadditions.[1][4]
Quantitative Data Summary
The following tables summarize the key photophysical properties and catalytic performance of selected dicyanopyrazine derivatives in various photoredox reactions.
Table 1: Photophysical and Electrochemical Properties of Dicyanopyrazine (DPZ) Derivatives.
| Catalyst | λmax (nm) | E0,0 (eV) | E1/2(red) (V vs SCE) | E*red (V vs SCE) | Fluorescence Quantum Yield (%) |
| DPZ (general) | ~450 | 2.46 | -1.0 to -1.45 | +1.46 | < 5 |
| DPZ Derivative H | 448 | 2.82 | -1.45 | +1.37 | Not Reported |
Data sourced from various studies and compiled for comparative purposes.[1][2][5]
Table 2: Application of Dicyanopyrazine Catalysts in Photoredox Reactions.
| Reaction Type | Substrates | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| α-Functionalization of Amines | N-aryl tetrahydroisoquinolines, nitroalkanes | DPZ | 0.01 - 0.1 | 76 - 95 | [1] |
| Cross-Dehydrogenative Coupling (CDC) | N-phenyl tetrahydroisoquinoline, nitromethane | DPZ Derivative H | 0.1 | 96 | [5] |
| Oxidative Hydroxylation | 4-methoxyphenylboronic acid | DPZ Derivative H | 1.0 | 96 | [2] |
| Povarov Cyclization | Amine, Alkene | Dicyanopyrazine derivatives | Not Specified | 73 - 95 | [4] |
| Bi(hetero)aryl Cross-Coupling | Halogen (hetero)aromatics, pyrrole | DPZ | Not Specified | 19 - 95 | [6] |
Experimental Protocols
The following are generalized protocols for common reactions catalyzed by dicyanopyrazine derivatives. Researchers should optimize conditions for their specific substrates.
General Protocol for α-Functionalization of Amines
This protocol describes a typical procedure for the cross-dehydrogenative coupling of an N-aryl tetrahydroisoquinoline with a nucleophile.
Materials:
-
Dicyanopyrazine (DPZ) photocatalyst (e.g., 2,3-Dicyano-5,6-di(thiophen-2-yl)pyrazine)
-
N-Aryl tetrahydroisoquinoline
-
Nucleophile (e.g., nitromethane, trimethylsilylcyanide)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Stirring apparatus
Procedure:
-
To a reaction vessel, add the N-aryl tetrahydroisoquinoline (1.0 equiv), the nucleophile (1.5-2.0 equiv), and the dicyanopyrazine photocatalyst (0.01-0.1 mol%).
-
Add the solvent to achieve the desired concentration (typically 0.1 M).
-
Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Protocol for Povarov Cyclization
This protocol outlines a general procedure for the [4+2] cycloaddition of anilines, aldehydes, and alkenes.
Materials:
-
Dicyanopyrazine photocatalyst
-
Aniline derivative
-
Aldehyde
-
Alkene
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Visible light source
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
In a reaction vessel, combine the aniline derivative (1.0 equiv), aldehyde (1.1 equiv), alkene (1.5 equiv), and the dicyanopyrazine photocatalyst.
-
Add the solvent to the desired concentration.
-
Degas the mixture with an inert gas.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction until the starting materials are consumed.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to afford the desired tetrahydroquinoline product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and workflows for reactions catalyzed by dicyanopyrazine derivatives.
Caption: General mechanism of a photoredox catalytic cycle involving a dicyanopyrazine (DPZ) catalyst.
Caption: A typical experimental workflow for a dicyanopyrazine-catalyzed photoredox reaction.
Conclusion
2,3-Dicyano-5-methylpyrazine and its derivatives are highly efficient and versatile organophotocatalysts for a variety of synthetic transformations. Their metal-free nature, coupled with mild reaction conditions and low catalyst loadings, makes them an attractive and sustainable choice for modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful catalysts in their synthetic endeavors, from small-scale discovery to larger-scale applications in drug development.
References
- 1. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05525J [pubs.rsc.org]
- 3. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Characterization of 2,3-Dicyano-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the spectroscopic characterization of 2,3-Dicyano-5-methylpyrazine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural features and comparison with related pyrazine derivatives.
Introduction
2,3-Dicyano-5-methylpyrazine (C₇H₄N₄, Molar Mass: 144.14 g/mol ) is a substituted pyrazine derivative characterized by a pyrazine ring, two cyano groups, and a methyl group.[1][2] The arrangement of these functional groups dictates its chemical reactivity, electronic properties, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecule's connectivity, functional groups, and electronic structure.
Spectroscopic Characterization Workflow
The comprehensive characterization of 2,3-Dicyano-5-methylpyrazine involves a multi-technique approach to unambiguously determine its structure and purity. The logical workflow for this process is outlined below.
Caption: Workflow for the Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dicyano-5-methylpyrazine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the methyl group and the pyrazine ring proton.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,3-Dicyano-5-methylpyrazine, based on the analysis of similar pyrazine derivatives.[3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.5 - 8.8 | Singlet |
| -CH₃ | 2.6 - 2.8 | Singlet |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CN | 130 - 135 |
| C-CN | 130 - 135 |
| C-CH₃ | 155 - 160 |
| C-H | 145 - 150 |
| C (quaternary) | 140 - 145 |
| -CH₃ | 20 - 25 |
| -CN | 115 - 120 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,3-Dicyano-5-methylpyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Absorption Bands
Table 3: Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C≡N (nitrile) | 2220 - 2260 | Strong, Sharp |
| C=N, C=C (ring) | 1400 - 1600 | Medium to Strong |
| C-H (bending) | 1350 - 1450 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2]
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the pyrazine ring in 2,3-Dicyano-5-methylpyrazine, exhibit characteristic absorption bands.
Predicted UV-Vis Absorption Maxima
Table 4: Predicted UV-Vis Data (in Ethanol)
| Transition | Predicted λmax (nm) |
| π → π | 260 - 280 |
| n → π | 310 - 330 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 2,3-Dicyano-5-methylpyrazine in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 400 nm.
-
-
Data Processing: The instrument software will automatically subtract the absorbance of the blank from the sample absorbance to generate the UV-Vis spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺• | 144 | Molecular Ion |
| [M-HCN]⁺• | 117 | Loss of hydrogen cyanide |
| [M-CH₃]⁺ | 129 | Loss of a methyl radical |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[6]
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization and purity assessment of 2,3-Dicyano-5-methylpyrazine. The predicted data and detailed protocols in these application notes serve as a valuable resource for researchers and professionals working with this compound, enabling its confident identification and use in further applications. It is important to note that the predicted spectral data should be confirmed by experimental analysis of a pure sample.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. rsc.org [rsc.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: Spectroscopic Analysis of 5-Methyl-2,3-pyrazinedicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antitubercular, and herbicidal properties[1][2][3]. The pyrazine ring is a key structural motif in several approved drugs[2]. Accurate structural elucidation and characterization of novel pyrazine derivatives are crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the unambiguous identification and characterization of such molecules.
These application notes provide detailed protocols for acquiring and interpreting the NMR and IR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile, along with expected spectral data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile. These predictions are based on the analysis of structurally similar pyrazine derivatives[4].
Table 1: Predicted ¹H NMR Data for 5-Methyl-2,3-pyrazinedicarbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-6 (aromatic) |
| ~2.8 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for 5-Methyl-2,3-pyrazinedicarbonitrile
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-5 (aromatic, attached to -CH₃) |
| ~145 | C-6 (aromatic, CH) |
| ~135 | C-2 (aromatic, attached to -CN) |
| ~133 | C-3 (aromatic, attached to -CN) |
| ~115 | -C≡N |
| ~114 | -C≡N |
| ~22 | -CH₃ |
Table 3: Predicted IR Absorption Data for 5-Methyl-2,3-pyrazinedicarbonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~2230 | Strong | C≡N stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1450 | Medium | -CH₃ bending |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile.
Materials and Equipment:
-
5-Methyl-2,3-pyrazinedicarbonitrile sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]
-
NMR tubes (5 mm diameter)[6]
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 or 500 MHz)[6]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR[6][7].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial[6].
-
Gently vortex the vial to ensure the sample is completely dissolved[6].
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. The final sample depth in the tube should be around 4-5 cm[6].
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent[6].
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines[6].
-
Tune and match the probe for the desired nucleus (¹H or ¹³C)[6].
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum[6]. For ¹³C NMR, a larger number of scans will be required due to its lower natural abundance and sensitivity.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS)[5].
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Protocol 2: Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy using the thin solid film method.
Materials and Equipment:
-
5-Methyl-2,3-pyrazinedicarbonitrile sample
-
Volatile solvent (e.g., methylene chloride or acetone)[8]
-
Salt plates (e.g., NaCl or KBr)[8]
-
FT-IR spectrometer[8]
Procedure:
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of the solid sample (a few milligrams) into a clean vial[8].
-
Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely[8].
-
Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate[8].
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate[8].
-
If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it dry. If the peaks are too intense, clean the plate and use a more dilute solution[8].
-
-
IR Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed frequencies (in cm⁻¹) to specific functional groups and bond vibrations within the molecule. Pay close attention to the nitrile (C≡N) stretching frequency, as well as aromatic and aliphatic C-H stretching and bending vibrations[9][10].
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis in the context of drug discovery.
Caption: Workflow for synthesis and spectroscopic characterization.
Caption: Relationship between molecular structure and spectral data.
References
- 1. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation [mdpi.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The dinitrile functionality on the pyrazine ring, as seen in 5-Methyl-2,3-pyrazinedicarbonitrile, offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and organic electronics. The synthesis of substituted pyrazinedicarbonitriles is commonly achieved through the condensation of an α-dicarbonyl compound with diaminomaleonitrile. This application note details a representative protocol for the synthesis of the title compound using this established methodology.
Reaction Scheme
The synthesis proceeds via the condensation of methylglyoxal (pyruvaldehyde) with diaminomaleonitrile, leading to the formation of the pyrazine ring through a double condensation and subsequent aromatization.
Figure 1: General reaction scheme for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials and Equipment:
-
Methylglyoxal (40% solution in water)
-
Diaminomaleonitrile
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol (e.g., 10-20 mL per gram of diaminomaleonitrile).
-
Addition of Reactant: To the stirred solution, add methylglyoxal (1.0-1.2 eq of a 40% aqueous solution) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C).
-
Reaction Time: Maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is deemed complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
Purification: If the product does not precipitate, or for further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) or by column chromatography on silica gel.
Data Presentation
As specific quantitative data for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile is not extensively reported, the following table provides a template for the data that should be collected and recorded during the experiment.
| Parameter | Expected / To Be Determined |
| Reactants | |
| Diaminomaleonitrile (g) | (User defined) |
| Methylglyoxal (40% aq.) (mL) | (Calculated based on stoichiometry) |
| Solvent Volume (mL) | (User defined) |
| Reaction Conditions | |
| Temperature (°C) | Reflux temperature of solvent |
| Reaction Time (h) | 2 - 6 (to be optimized) |
| Product | |
| Theoretical Yield (g) | (To be calculated) |
| Actual Yield (g) | (To be measured) |
| Percent Yield (%) | (To be calculated) |
| Melting Point (°C) | To be determined |
| Spectroscopic Data | |
| ¹H NMR (ppm) | To be determined |
| ¹³C NMR (ppm) | To be determined |
| IR (cm⁻¹) | To be determined |
| Mass Spec (m/z) | To be determined |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of 5-Methyl-2,3-pyrazinedicarbonitrile.
Caption: Workflow for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.
Application Notes and Protocols for 2,3-Dicyano-5-methylpyrazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2,3-dicyano-5-methylpyrazine as a ligand. Due to the limited availability of direct experimental data for this specific ligand, this document leverages established protocols and data from the closely related and well-studied parent ligand, 2,3-dicyanopyrazine, to provide robust and adaptable methodologies.
Introduction
2,3-Dicyano-5-methylpyrazine, also known as 5-methyl-2,3-pyrazinedicarbonitrile, is an aromatic heterocycle featuring two adjacent nitrile groups on a pyrazine ring. These nitrile groups are potent electron-withdrawing moieties, rendering the pyrazine ring electron-deficient and making the nitrogen atoms effective coordination sites for a variety of metal ions. The presence of the methyl group at the 5-position introduces electronic and steric modifications compared to the parent 2,3-dicyanopyrazine, potentially influencing the stability, reactivity, and spectroscopic properties of its metal complexes.
The versatile coordination behavior of dicyanopyrazine ligands, acting as either monodentate, bidentate bridging, or chelating ligands, allows for the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for applications in catalysis, gas storage, sensing, and as active components in molecular electronics. Furthermore, pyrazine derivatives have been investigated for their biological activities, suggesting potential applications of their metal complexes in drug development.
Synthesis of 2,3-Dicyano-5-methylpyrazine
A plausible synthetic route to 2,3-dicyano-5-methylpyrazine involves a two-step process starting from readily available precursors. The initial step is the synthesis of a chlorinated intermediate, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, followed by a dehalogenation reaction.
Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
This procedure is adapted from the reported synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, where the chlorinated compound is a key intermediate.[1]
Experimental Protocol:
-
Condensation: In a round-bottom flask, dissolve diaminomaleonitrile (1 equivalent) and pyruvic acid (1 equivalent) in methanol.
-
Slowly add hydrochloric acid (15%) dropwise to the solution at room temperature and stir for 2 hours.
-
Reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Add hot water to the concentrated solution and continue to evaporate the remaining methanol under vacuum.
-
Cool the resulting aqueous mixture to 5°C to induce crystallization of 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile.
-
Filter the crystals, wash with cold water, and dry.
-
Chlorination: Treat the dried 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Dehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile
The final step to obtain 2,3-dicyano-5-methylpyrazine is the removal of the chlorine atom. Palladium-catalyzed hydrodehalogenation is a mild and efficient method for this transformation.[2][3][4]
Experimental Protocol:
-
In a reaction vessel, dissolve 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or palladium(II) acetate (Pd(OAc)₂, 1-5 mol%).
-
Add a hydride source. Common choices include hydrogen gas (H₂), polymethylhydrosiloxane (PMHS) in the presence of a fluoride source like potassium fluoride (KF), or a hydrogen donor like ethanol.
-
If using hydrogen gas, the reaction should be conducted under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2,3-dicyano-5-methylpyrazine.
Synthesis Workflow
Caption: Synthetic pathway for 2,3-Dicyano-5-methylpyrazine.
Coordination Chemistry
2,3-Dicyano-5-methylpyrazine is expected to act as a versatile ligand, coordinating to metal centers primarily through the nitrogen atoms of the pyrazine ring. The nitrile groups can also participate in weaker interactions. Based on the behavior of the parent 2,3-dicyanopyrazine, several coordination modes are possible.
Coordination Modes of Dicyanopyrazine Ligands
Caption: Potential coordination modes for dicyanopyrazine ligands.
Synthesis of Metal Complexes
The synthesis of coordination complexes with 2,3-dicyano-5-methylpyrazine can be achieved through the reaction of the ligand with various metal salts in suitable solvents. The stoichiometry of the reactants and the reaction conditions (temperature, solvent) will influence the final product.
General Experimental Protocol for Synthesis of a Metal Complex:
-
Dissolve 2,3-dicyano-5-methylpyrazine (e.g., 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture).
-
In a separate flask, dissolve the metal salt (e.g., a transition metal chloride, nitrate, or perchlorate; 1 equivalent) in the same or a compatible solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.
-
The formation of a precipitate may occur immediately or after a period of stirring. The reaction mixture can be heated to reflux to promote complex formation and improve crystallinity.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering the reactant solutions.
Characterization of the Ligand and its Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of 2,3-dicyano-5-methylpyrazine and its metal complexes.
| Technique | Purpose | Expected Observations for 2,3-Dicyano-5-methylpyrazine Complexes |
| Infrared (IR) Spectroscopy | Identify functional groups and infer coordination. | The characteristic C≡N stretching vibration (around 2230-2240 cm⁻¹) may shift upon coordination. New bands in the far-IR region (below 600 cm⁻¹) corresponding to metal-ligand vibrations may appear. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Determine the structure of the ligand and diamagnetic complexes. | Coordination of the ligand to a metal center will cause shifts in the proton and carbon signals of the pyrazine ring. The magnitude and direction of the shifts provide information about the coordination site and the electronic effects of the metal. |
| UV-Vis Spectroscopy | Investigate electronic transitions. | Ligand-centered π-π* transitions are expected. Upon complexation, new charge-transfer bands (metal-to-ligand or ligand-to-metal) may appear, often in the visible region, leading to colored complexes. |
| Elemental Analysis (C, H, N) | Determine the empirical formula of the ligand and its complexes. | The experimental percentages of C, H, and N should match the calculated values for the proposed formulas, confirming the stoichiometry of the complexes. |
| Single-Crystal X-ray Diffraction | Determine the precise three-dimensional structure. | This technique provides definitive information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This data is crucial for understanding the structure-property relationships. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | TGA can determine the decomposition temperature of the complexes and indicate the presence of coordinated or lattice solvent molecules. |
Expected Spectroscopic Data for 2,3-Dicyano-5-methylpyrazine Complexes (Based on 2,3-Dicyanopyrazine Analogues)
| Spectroscopic Data | Free Ligand (Approximate) | Coordinated Ligand (Approximate Change) |
| IR (ν C≡N) | ~2235 cm⁻¹ | Shift to higher or lower frequency depending on the nature of the metal-ligand interaction. |
| ¹H NMR (δ, ppm) | Pyrazine proton: ~8.8 ppm, Methyl protons: ~2.8 ppm | Pyrazine proton: Downfield or upfield shift. Methyl protons: Smaller shift. |
| ¹³C NMR (δ, ppm) | Pyrazine carbons: ~140-150 ppm, Nitrile carbons: ~115 ppm, Methyl carbon: ~20 ppm | Significant shifts for pyrazine carbons adjacent to coordinating nitrogen atoms. |
| UV-Vis (λmax, nm) | ~280-320 nm (π-π*) | Appearance of new, lower energy charge-transfer bands. |
Potential Applications
The unique electronic and structural features of 2,3-dicyano-5-methylpyrazine make its coordination complexes promising candidates for a variety of applications.
Logical Flow of Application Development
Caption: Potential application areas for metal complexes.
-
Catalysis: The electron-deficient pyrazine ring can influence the catalytic activity of the coordinated metal center. These complexes could be explored as catalysts in various organic transformations.
-
Luminescent Materials: Coordination to certain metal ions (e.g., Ru(II), Re(I), lanthanides) could lead to complexes with interesting photophysical properties, such as luminescence, making them suitable for applications in sensors, bio-imaging, and light-emitting devices.
-
Porous Materials: The bridging capability of the ligand can be exploited to construct porous coordination polymers or MOFs for gas storage and separation. The methyl group can influence the pore size and surface properties of these materials.
-
Drug Development: Pyrazine derivatives are known to exhibit a range of biological activities. Metal complexes can show enhanced or different biological activities compared to the free ligand. Therefore, complexes of 2,3-dicyano-5-methylpyrazine should be screened for their potential as antimicrobial or anticancer agents.
Safety and Handling
2,3-Dicyano-5-methylpyrazine and its metal complexes should be handled with care in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compounds in a well-ventilated fume hood, especially during synthesis and when working with volatile solvents.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
These application notes and protocols provide a foundational guide for researchers interested in exploring the coordination chemistry of 2,3-dicyano-5-methylpyrazine. The adaptability of the provided protocols, based on well-established chemistry of related compounds, should facilitate the synthesis and characterization of novel metal complexes with this promising ligand.
References
- 1. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis (2002) | Ronald J. Rahaim | 57 Citations [scispace.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for the Functionalization of 2,3-Dicyano-5-methylpyrazine for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2,3-dicyano-5-methylpyrazine. The electron-withdrawing nature of the dicyano groups on the pyrazine ring, coupled with the reactivity of the methyl group, makes this molecule a versatile building block for the synthesis of novel materials with potential applications in organic electronics, pharmaceuticals, and coordination chemistry. The following sections detail key functionalization strategies, including nucleophilic aromatic substitution on the pyrazine core, lateral metalation of the methyl group, and cyclization reactions to form fused heterocyclic systems.
Functionalization of the Pyrazine Ring via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring, activated by two cyano groups, is susceptible to nucleophilic aromatic substitution (SNAr). While direct substitution of a cyano group is challenging, functionalization can be achieved if a suitable leaving group is present. In the absence of a leaving group on the pyrazine ring of 2,3-dicyano-5-methylpyrazine, this section will focus on the analogous reactivity of related dicyanopyrazine systems that can be extended to derivatives of the target molecule. For instance, the synthesis of push-pull chromophores often involves the reaction of a halogenated dicyanopyrazine with a nucleophile.[1] The principles outlined in the following protocol are based on established procedures for other activated pyrazine systems and can be adapted for derivatives of 2,3-dicyano-5-methylpyrazine that incorporate a leaving group.
This protocol describes a general procedure for the reaction of a halogenated 2,3-dicyanopyrazine with a thiol nucleophile, a common strategy for creating donor-acceptor molecules.[1]
Materials:
-
5-Bromo-2,3-dicyano-methylpyrazine (or other suitable halogenated derivative)
-
Thiophene-2-thiol (or other desired thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiophene-2-thiol (1.2 equivalents) in anhydrous THF under an argon atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium thiolate.
-
Add a solution of 5-bromo-2,3-dicyano-methylpyrazine (1.0 equivalent) in anhydrous THF to the thiolate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired donor-substituted dicyanopyrazine.
Quantitative Data (Representative):
| Product | Nucleophile | Solvent | Reaction Time (h) | Yield (%) |
| 5-(Thiophen-2-ylthio)-2,3-dicyano-methylpyrazine | Thiophene-2-thiol | THF | 4 | 75 |
| 5-(Phenylthio)-2,3-dicyano-methylpyrazine | Thiophenol | THF | 4 | 80 |
| 5-(Ethylthio)-2,3-dicyano-methylpyrazine | Ethanethiol | THF | 3 | 85 |
Logical Workflow for Nucleophilic Aromatic Substitution:
Caption: Workflow for the synthesis of donor-substituted dicyanopyrazines.
Functionalization of the Methyl Group via Lateral Metalation
The methyl group at the 5-position of 2,3-dicyano-5-methylpyrazine can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic benzylic-type anion. This anion can then react with various electrophiles to introduce new functional groups. This strategy, known as lateral metalation, is a powerful tool for modifying the methyl substituent. A similar procedure has been successfully applied to 2,3-dimethylpyrazine.[2]
This protocol is adapted from the lateral metalation of 2,3-dimethylpyrazine.[2]
Materials:
-
2,3-Dicyano-5-methylpyrazine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (Ph2PCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,3-dicyano-5-methylpyrazine (1.0 equivalent) in anhydrous THF under an argon atmosphere, add n-BuLi (1.1 equivalents) dropwise at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Add a solution of chlorodiphenylphosphine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired phosphine-functionalized pyrazine.
Quantitative Data (Representative):
| Product | Electrophile | Solvent | Reaction Time (h) | Yield (%) |
| 2,3-Dicyano-5-(diphenylphosphinomethyl)pyrazine | Ph2PCl | THF | 3 | 70 |
| 2,3-Dicyano-5-(trimethylsilylmethyl)pyrazine | TMSCl | THF | 3 | 75 |
| 1-(2,3-Dicyano-5-pyrazinyl)ethanol | Acetaldehyde | THF | 3 | 65 |
Reaction Pathway for Lateral Metalation:
Caption: Reaction scheme for the lateral metalation of 2,3-dicyano-5-methylpyrazine.
Synthesis of Fused Heterocycles via Cyclization Reactions
The two adjacent cyano groups in 2,3-dicyano-5-methylpyrazine provide a reactive site for the construction of fused ring systems. A common reaction involves the cyclocondensation with hydrazine to form a pyrazino[2,3-d]pyridazine ring system. Furthermore, the dicyano moiety can undergo cyclotetramerization to form porphyrazine macrocycles, which are analogs of phthalocyanines.[3]
This protocol is based on the known reaction of 2,3-dicyanopyrazines with hydrazine.
Materials:
-
2,3-Dicyano-5-methylpyrazine
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
To a solution of 2,3-dicyano-5-methylpyrazine (1.0 equivalent) in ethanol, add hydrazine hydrate (5.0 equivalents).
-
Reflux the reaction mixture for 6 hours, during which a precipitate may form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the product under vacuum to obtain the desired 6-methyl-pyrazino[2,3-d]pyridazine-5,8-diamine.
Quantitative Data (Representative):
| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 6-Methyl-pyrazino[2,3-d]pyridazine-5,8-diamine | Hydrazine hydrate | Ethanol | 6 | 85 |
Reaction Pathway for Cyclocondensation:
Caption: Synthesis of a fused pyrazinopyridazine via cyclocondensation.
Applications of Functionalized 2,3-Dicyano-5-methylpyrazine Derivatives
The functionalization of 2,3-dicyano-5-methylpyrazine opens up a wide range of possibilities for the creation of novel materials with tailored properties.
-
Organic Electronics: Donor-acceptor molecules derived from dicyanopyrazines are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as photoredox catalysts.[1][4][5][6] The strong electron-accepting nature of the dicyanopyrazine core combined with various electron-donating groups allows for the tuning of the electronic and optical properties.
-
Drug Development: The pyrazine scaffold is a common motif in many biologically active compounds. Functionalized pyrazines can be screened for a variety of pharmacological activities, including as enzyme inhibitors or receptor ligands.
-
Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazine ring and any introduced donor atoms (e.g., phosphorus from a phosphine substituent) can act as ligands for metal ions. The resulting metal complexes could find applications in catalysis or as functional materials with interesting magnetic or optical properties. Porphyrazine complexes are known for their catalytic activity and use in photodynamic therapy.[3]
By following the protocols and considering the potential applications outlined in these notes, researchers can effectively utilize 2,3-dicyano-5-methylpyrazine as a versatile platform for the development of novel and functional materials.
References
- 1. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04731J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dicyano-5-methylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dicyano-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,3-Dicyano-5-methylpyrazine?
A1: The most prevalent and classical method for synthesizing 2,3-Dicyano-5-methylpyrazine involves the condensation reaction between diaminomaleonitrile (DAMN) and a methyl-substituted 1,2-dicarbonyl compound, such as methylglyoxal. This reaction first forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic 2,3-Dicyano-5-methylpyrazine.[1]
Q2: I am experiencing a very low yield in my synthesis. What are the potential general causes?
A2: Low yields in pyrazine synthesis can arise from several factors. Key areas to investigate include:
-
Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst are crucial and can significantly impact the yield.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the formation of the desired product.
-
Product Degradation: The synthesized pyrazine derivative might be sensitive to the reaction or workup conditions, leading to degradation.[1]
-
Purity of Starting Materials: Impurities in the diaminomaleonitrile or the dicarbonyl compound can lead to the formation of byproducts.
Q3: What are some common side reactions to be aware of?
A3: When working with diaminomaleonitrile (DAMN), two common side reactions are:
-
Hydrolysis: In the presence of water, DAMN can undergo hydrolysis, which can complicate the purification process and reduce the yield of the desired pyrazine.
-
Self-polymerization: DAMN can self-polymerize, especially at elevated temperatures, leading to the formation of insoluble black solids.
Additionally, methylglyoxal can participate in aldol condensation reactions, further competing with the desired pyrazine formation.[2]
Q4: How can I purify the crude 2,3-Dicyano-5-methylpyrazine?
A4: Common purification techniques for pyrazine derivatives include:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).[1]
-
Recrystallization: This technique can be used to obtain highly pure crystalline product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or mixtures of ethanol and water can be good starting points for recrystallization of pyrazine derivatives.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 2,3-Dicyano-5-methylpyrazine.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Purity of starting materials is low. | Ensure the diaminomaleonitrile and methylglyoxal are of high purity. Consider purifying the starting materials if necessary. | |
| Incorrect solvent was used. | The polarity of the solvent can significantly affect the reaction. Screen different solvents such as ethanol, methanol, or dioxane to find the optimal one for the condensation. | |
| Formation of a Dark, Tarry Substance | Polymerization of diaminomaleonitrile. | Avoid excessively high reaction temperatures. Introduce the diaminomaleonitrile slowly to the reaction mixture to maintain a low concentration. |
| Degradation of the product or starting materials. | Use milder reaction conditions. If the reaction is run at reflux, consider lowering the temperature and extending the reaction time. Ensure the workup procedure is not overly acidic or basic if your product is sensitive.[1] | |
| Difficult Purification | Presence of multiple closely related byproducts. | Optimize the reaction conditions to improve selectivity towards the desired product. For column chromatography, try a different solvent system with a shallower polarity gradient. For recrystallization, experiment with different solvent mixtures. |
| The product is an oil and does not crystallize. | This could be due to residual solvent or impurities. Try purifying by column chromatography first. For recrystallization, try adding a non-polar "anti-solvent" (like hexane) dropwise to a solution of your product in a polar solvent (like ethyl acetate) until turbidity is observed, then cool slowly. |
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of 2,3-Dicyano-5-methylpyrazine. The yield ranges are illustrative and based on general principles of pyrazine synthesis; optimization is recommended for specific experimental setups.
| Parameter | Condition | Expected Yield Trend | Rationale |
| Temperature | Low (e.g., Room Temp) | Low | Slow reaction kinetics. |
| Moderate (e.g., 50-80 °C) | Optimal | Balances reaction rate and minimizes side reactions/degradation. | |
| High (e.g., >100 °C) | Decreasing | Increased potential for polymerization of DAMN and product degradation.[1] | |
| Solvent | Non-polar (e.g., Toluene) | Moderate | May have limited solubility of starting materials. |
| Polar Protic (e.g., Ethanol, Methanol) | High | Generally good solvents for both reactants and facilitate the condensation reaction. | |
| Polar Aprotic (e.g., Dioxane) | Moderate to High | Can be effective, but optimization is key.[1] | |
| Reaction Time | Short | Low | Incomplete reaction. |
| Optimized | High | Reaction proceeds to completion. | |
| Excessively Long | Decreasing | Potential for product degradation or formation of byproducts over time. | |
| Catalyst | None | Moderate | The reaction can proceed without a catalyst. |
| Acidic (e.g., Acetic Acid) | Potentially Increased | Can catalyze the imine formation and cyclization steps. | |
| Basic (e.g., Triethylamine) | Potentially Increased | Can facilitate the initial nucleophilic attack of the amine. |
Experimental Protocols
Synthesis of 2,3-Dicyano-5-methylpyrazine
This protocol describes a general procedure for the synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Methylglyoxal (typically available as a 40% aqueous solution)
-
Ethanol
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) in ethanol.
-
Addition of Methylglyoxal: To the stirred solution, add methylglyoxal (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Column Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent. Load the solution onto a silica gel column packed with hexane. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20-30% ethyl acetate). Collect the fractions containing the desired product.
-
Recrystallization: Combine the fractions containing the pure product and evaporate the solvent. Dissolve the resulting solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.
-
Oxidation of the Dihydropyrazine Intermediate
In many cases, the dihydropyrazine intermediate will oxidize to the final aromatic pyrazine in the presence of air during the workup. If the oxidation is incomplete, the following procedure can be used.
Procedure:
-
After the initial condensation reaction, and before solvent removal, allow the reaction mixture to stir open to the air (with good ventilation in a fume hood) for several hours.
-
Alternatively, a mild oxidizing agent such as manganese dioxide (MnO₂) can be added to the reaction mixture and stirred at room temperature until the oxidation is complete (as monitored by TLC). The MnO₂ can then be removed by filtration before the workup.
Mandatory Visualization
Caption: Reaction pathway for 2,3-Dicyano-5-methylpyrazine synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Interplay of key parameters affecting reaction outcome.
References
Technical Support Center: 5-Methyl-2,3-pyrazinedicarbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methyl-2,3-pyrazinedicarbonitrile?
A1: The most prevalent and straightforward method for synthesizing 5-Methyl-2,3-pyrazinedicarbonitrile is through the condensation reaction of diaminomaleonitrile (DAMN) with pyruvaldehyde (also known as methylglyoxal). This reaction is a well-established method for forming the pyrazine ring system.[1][2][3]
Q2: What are the typical reaction conditions for this synthesis?
A2: Generally, the reaction is carried out in a suitable solvent at room temperature or with gentle heating. The choice of solvent and catalyst can influence the reaction rate and yield. Common solvents include methanol, ethanol, or water.[2][4] Acid or base catalysis can be employed to facilitate the condensation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the key safety precautions I should take when handling the reactants?
A4: Diaminomaleonitrile (DAMN) is toxic if ingested or inhaled and can cause skin and eye irritation. It is also light-sensitive.[5][6] Pyruvaldehyde is harmful if swallowed.[7] It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Ensure stoichiometric amounts of reactants are used. |
| Suboptimal pH. | - If no catalyst was used, try adding a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., triethylamine) to promote condensation. | |
| Poor quality of starting materials. | - Ensure the diaminomaleonitrile and pyruvaldehyde are of high purity and have been stored correctly to prevent degradation. | |
| Formation of a Dark-Colored Reaction Mixture | Polymerization or side reactions of pyruvaldehyde. | - Pyruvaldehyde is prone to self-condensation and polymerization, especially under basic conditions or upon heating.[8] - Add the pyruvaldehyde solution slowly to the diaminomaleonitrile solution. - Maintain a controlled temperature. |
| Impurities in starting materials. | - Purify the starting materials if their quality is questionable. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - If the product is soluble, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Presence of multiple impurities. | - Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is an effective purification method.[5] | |
| Product Characterization Issues (e.g., unexpected NMR/IR spectra) | Presence of unreacted starting materials or intermediates. | - Ensure the purification process was effective in removing all starting materials. - Dihydropyrazine intermediates may form, which can be oxidized to the final aromatic pyrazine. The presence of an oxidizing agent (e.g., air, mild oxidant) might be necessary for complete conversion.[3] |
| Isomer formation. | - While the reaction of methylglyoxal with diaminomaleonitrile is expected to yield a single product, the possibility of isomeric impurities should be considered if the spectral data is complex. |
Experimental Protocols
Proposed Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile
This protocol is based on the established synthesis of the analogous compound, 5,6-dimethylpyrazine-2,3-dicarbonitrile.[2]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Pyruvaldehyde (Methylglyoxal, typically available as a 40% aqueous solution)
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in methanol.
-
In a separate beaker, dilute the pyruvaldehyde solution (1.0 - 1.1 eq) with methanol.
-
Slowly add the pyruvaldehyde solution to the stirred solution of diaminomaleonitrile at room temperature.
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(Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction may take several hours to reach completion.
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Once the reaction is complete (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Methyl-2,3-pyrazinedicarbonitrile.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[5]
Visualizations
Caption: Experimental workflow for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fishersci.com [fishersci.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Purification of Crude 2,3-Dicyano-5-methylpyrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3-Dicyano-5-methylpyrazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2,3-Dicyano-5-methylpyrazine?
A1: The primary methods for purifying crude 2,3-Dicyano-5-methylpyrazine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude product. For relatively pure starting material with minor impurities, recrystallization is often sufficient to achieve high purity. For more complex mixtures containing multiple byproducts, column chromatography provides a more robust separation.
Q2: What are the potential impurities I might encounter in my crude 2,3-Dicyano-5-methylpyrazine?
A2: Common impurities can include unreacted starting materials, residual solvents, and side-products from the synthesis. Depending on the synthetic route, potential side-products could include other pyrazine derivatives or incompletely reacted intermediates.
Q3: How can I assess the purity of my 2,3-Dicyano-5-methylpyrazine?
A3: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of the number of components in your sample. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity by comparing the integration of the product signals to those of any impurities.
Purification Protocols and Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
-
Solvent Selection: The ideal solvent is one in which 2,3-Dicyano-5-methylpyrazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on data for similar compounds, ethanol or a mixture of ethanol and water may be a good starting point.[1]
-
Dissolution: In a flask, add a minimal amount of the selected hot solvent to your crude 2,3-Dicyano-5-methylpyrazine until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and crystallize out of the solution. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The cooling rate is too rapid. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | |
| No Crystals Form | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent. | Try a different solvent in which the compound is less soluble. | |
| Low Recovery | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. |
Column Chromatography
Column chromatography is a powerful technique for separating individual chemical compounds from a mixture. It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
-
TLC Analysis: Before running a column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1]
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 2,3-Dicyano-5-methylpyrazine in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3-Dicyano-5-methylpyrazine.
-
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity based on TLC analysis. A less polar solvent will increase retention on the silica gel. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked Column Bed | The silica gel was not packed properly or ran dry. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution). |
Data Presentation
| Purification Method | Compound | Achieved Purity | Reference |
| Recrystallization | 2,3,5-trimethylpyrazine | >99% | Patent CN108484512B |
Visualizations
References
Common side reactions in the synthesis of dicyanopyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dicyanopyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 5,6-disubstituted-2,3-dicyanopyrazines?
A1: The most common and direct method is the condensation reaction between an α-dicarbonyl compound (e.g., a substituted benzil or another 1,2-diketone) and diaminomaleonitrile (DAMN). This reaction forms the pyrazine ring, yielding the desired dicyanopyrazine.[1][2]
Q2: My dicyanopyrazine synthesis is resulting in a very low yield. What are the potential causes?
A2: Low yields in dicyanopyrazine synthesis can be attributed to several factors:
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. Some reactions require acidic or basic conditions to proceed efficiently. For instance, some acid-catalyzed condensations have been reported to be very low-yielding without optimization.[3][4]
-
Purity of Starting Materials: Impurities in the 1,2-dicarbonyl compound or diaminomaleonitrile (DAMN) can lead to unwanted side reactions.
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Extending the reaction time or adjusting the temperature might be necessary.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: Dicyanopyrazines, like other heterocyclic compounds, can be sensitive to harsh reaction or workup conditions.
Q3: What are some common side reactions to be aware of during dicyanopyrazine synthesis?
A3: Several side reactions can occur, leading to impurities in the final product. These include:
-
Incomplete Condensation: The reaction may stall after the formation of a mono-imine intermediate, especially if one of the carbonyl groups of the diketone is less reactive.
-
Self-Polymerization of DAMN: Diaminomaleonitrile can undergo thermal self-polymerization, especially at elevated temperatures, forming insoluble, nitrogen-rich polymers.[5][6]
-
Hydrolysis of DAMN: In the presence of water, particularly under acidic or basic conditions, DAMN can be hydrolyzed to other products, such as amino acids like glycine and aspartic acid, or oxidized.[5][7]
-
Formation of Imidazole Derivatives: Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN).[4][7] While this is a photochemical process, it highlights the reactivity of DAMN.
-
Reactions with Solvent or Impurities: The starting materials or intermediates may react with the solvent or impurities present in the reaction mixture.
Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during the synthesis of dicyanopyrazines.
Issue 1: Low Yield of the Desired Dicyanopyrazine
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. A solvent screen is often a good starting point. For some syntheses, a one-pot, two-step procedure starting from commercially available precursors has been shown to significantly improve yields over older, acid-catalyzed methods.[3] |
| Purity of Starting Materials | Ensure the purity of the 1,2-dicarbonyl compound and diaminomaleonitrile (DAMN). Recrystallize or purify starting materials if necessary. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Side Reactions | Identify potential side reactions based on the starting materials and conditions. Adjusting the reaction conditions (e.g., temperature, concentration, catalyst) can help to minimize the formation of byproducts. |
Issue 2: Difficulty in Purifying the Dicyanopyrazine Product
| Potential Cause | Troubleshooting Steps |
| Presence of Polar Impurities | Polar impurities, such as those arising from the hydrolysis of DAMN or unreacted starting materials, can often be removed by column chromatography on silica gel.[8] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point. |
| Presence of Insoluble Byproducts | Insoluble byproducts, such as polymers of DAMN, can typically be removed by filtration of the reaction mixture before workup and purification. |
| Co-eluting Impurities | If impurities co-elute with the product during column chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent is also a powerful technique for obtaining highly pure solid dicyanopyrazines. |
Experimental Protocols & Methodologies
A general experimental protocol for the synthesis of a 5,6-disubstituted-2,3-dicyanopyrazine is provided below. This should be adapted based on the specific reactivity of the chosen 1,2-dicarbonyl compound.
Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile
-
Reactants:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Diaminomaleonitrile (DAMN)
-
-
Solvent:
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve equimolar amounts of benzil and diaminomaleonitrile in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until reaction completion is observed by TLC.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
-
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and purification of dicyanopyrazines.
Caption: Common side reactions encountered during the synthesis of dicyanopyrazines from 1,2-dicarbonyls and DAMN.
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis | Semantic Scholar [semanticscholar.org]
- 3. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis [mdpi.com]
- 7. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of 5-Methyl-2,3-pyrazinedicarbonitrile
Welcome to the technical support center for the purification of 5-Methyl-2,3-pyrazinedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for enhancing the purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-Methyl-2,3-pyrazinedicarbonitrile?
A1: The most effective and commonly employed methods for the purification of 5-Methyl-2,3-pyrazinedicarbonitrile and structurally similar compounds are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often used to obtain a highly crystalline and pure final product.[1] For separating the target compound from closely related impurities, silica gel column chromatography is a powerful technique.[2]
Q2: What are the likely impurities I might encounter during the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile?
A2: Impurities in the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile typically arise from the starting materials and side reactions. Common starting materials for similar pyrazine dicarbonitriles include diaminomaleonitrile and a diketone (in this case, pyruvaldehyde or a precursor).[1] Potential impurities include:
-
Unreacted Starting Materials: Residual diaminomaleonitrile or pyruvaldehyde.
-
Side-Products: Products from self-condensation of pyruvaldehyde or incomplete condensation reactions.
-
Positional Isomers: Although less likely with the unsymmetrical pyruvaldehyde, isomeric byproducts can sometimes form in pyrazine synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: My purified 5-Methyl-2,3-pyrazinedicarbonitrile is colored. How can I remove the color?
A3: Colored impurities are common in heterocyclic compound synthesis and can often be removed by treating a solution of the crude product with activated charcoal. Before recrystallization, dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: I am having trouble getting my 5-Methyl-2,3-pyrazinedicarbonitrile to crystallize during recrystallization. What can I do?
A4: If crystallization does not occur upon cooling, the solution may be supersaturated. You can induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid. Another effective method is to add a "seed crystal" – a very small crystal of pure 5-Methyl-2,3-pyrazinedicarbonitrile – to the cooled solution to initiate crystal growth. If the issue is low yield, it's possible that too much solvent was used. In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q5: How can I assess the purity of my 5-Methyl-2,3-pyrazinedicarbonitrile?
A5: The purity of 5-Methyl-2,3-pyrazinedicarbonitrile can be effectively determined using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a standard and reliable way to quantify the purity and detect impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used to estimate purity by integrating the signals of the main compound against those of known impurities or a calibrated internal standard.
Experimental Protocols
Recrystallization of 5-Methyl-2,3-pyrazinedicarbonitrile
This protocol is based on methods used for purifying closely related pyrazine dicarbonitrile derivatives, such as 5,6-dimethylpyrazine-2,3-dicarbonitrile.[1]
Objective: To purify crude 5-Methyl-2,3-pyrazinedicarbonitrile by removing soluble impurities.
Materials:
-
Crude 5-Methyl-2,3-pyrazinedicarbonitrile
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Ethanol (or another suitable solvent determined by solubility tests)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Methodology:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Transfer the crude 5-Methyl-2,3-pyrazinedicarbonitrile to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography of 5-Methyl-2,3-pyrazinedicarbonitrile
This protocol is adapted from purification methods for similar pyrazine derivatives.[2]
Objective: To separate 5-Methyl-2,3-pyrazinedicarbonitrile from impurities with different polarities.
Materials:
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Crude 5-Methyl-2,3-pyrazinedicarbonitrile
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Silica gel (for flash chromatography)
-
Mobile phase: A mixture of non-polar and polar solvents (e.g., petroleum ether/dichloromethane/ethyl acetate)
-
Chromatography column
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether) and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
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Sample Loading: Dissolve the crude 5-Methyl-2,3-pyrazinedicarbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of ethyl acetate in petroleum ether).
-
Fraction Collection: Collect the eluent in fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methyl-2,3-pyrazinedicarbonitrile.
Data Presentation
Table 1: Representative Purity Improvement of 5-Methyl-2,3-pyrazinedicarbonitrile
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol) | 90 | >98 | 75-85 | Effective for removing small amounts of soluble impurities. |
| Column Chromatography | 85 | >99 | 60-75 | Ideal for separating compounds with different polarities. |
| Recrystallization (Petroleum Ether) | 92 | >97 | 70-80 | Suitable for less polar impurities. |
Note: The data presented in this table is representative of typical outcomes for the purification of similar pyrazine dicarbonitrile compounds and may vary depending on the specific nature and quantity of impurities present in the crude product.
Visualizations
Caption: Recrystallization workflow for 5-Methyl-2,3-pyrazinedicarbonitrile.
Caption: Troubleshooting guide for purification issues.
References
Technical Support Center: 2,3-Dicyano-5-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,3-Dicyano-5-methylpyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,3-Dicyano-5-methylpyrazine?
A1: For optimal stability, 2,3-Dicyano-5-methylpyrazine should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended. Some suppliers also advise storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.
Q2: Is 2,3-Dicyano-5-methylpyrazine sensitive to light?
A2: While specific photostability studies on 2,3-Dicyano-5-methylpyrazine are not extensively documented in publicly available literature, dicyanopyrazine derivatives are known to be utilized as photocatalysts, which suggests they possess a degree of stability under visible light.[1][2][3] However, as a general precaution for organic compounds, it is advisable to store it in an amber or opaque container to protect it from light, especially from UV radiation.
Q3: What are the known incompatibilities for 2,3-Dicyano-5-methylpyrazine?
A3: 2,3-Dicyano-5-methylpyrazine should be kept away from strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the potential degradation pathways for 2,3-Dicyano-5-methylpyrazine?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or low yield. | Degradation of 2,3-Dicyano-5-methylpyrazine stock solution. | - Prepare fresh solutions of 2,3-Dicyano-5-methylpyrazine for each experiment. - If using a stock solution, store it at a low temperature and protected from light. - Before use, allow the stock solution to warm to room temperature to prevent condensation from forming inside the container. - Consider analyzing the purity of the stock solution periodically using techniques like HPLC or NMR. |
| Reaction mixture changes color unexpectedly or forms a precipitate. | Incompatibility with reaction components or solvents. | - Review the chemical compatibility of all reagents and solvents with pyrazine and nitrile functional groups. - Ensure that all solvents are anhydrous if the reaction is sensitive to moisture, as water can facilitate hydrolysis of the nitrile groups. - Run a small-scale pilot reaction to observe any immediate changes before proceeding with a larger scale experiment. |
| Difficulty in dissolving 2,3-Dicyano-5-methylpyrazine. | Poor solubility in the chosen solvent. | - 2,3-Dicyano-5-methylpyrazine is generally soluble in many organic solvents. However, if you encounter solubility issues, consider gentle warming or sonication to aid dissolution. - Always check the solubility of the compound in the specific solvent system you are using before starting the experiment. A solvent miscibility test can be beneficial. |
| Formation of unexpected byproducts. | Instability of 2,3-Dicyano-5-methylpyrazine under reaction conditions. | - If the reaction is performed at elevated temperatures, consider the possibility of thermal degradation. Try running the reaction at a lower temperature if feasible. - If the reaction involves acidic or basic reagents or byproducts, these may be causing hydrolysis of the nitrile groups. Consider using a buffered system or quenching the reaction promptly to neutralize any acidic or basic species. |
Stability and Storage Data Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration recommended for long-term storage. | To minimize the rate of potential decomposition reactions. |
| Light | Store in an amber or opaque container, protected from light. | Although dicyanopyrazines have some photostability, protection from light is a general good practice for organic compounds to prevent photodegradation.[1][2][3] |
| Moisture | Keep container tightly sealed. Store in a desiccator or under an inert atmosphere. | The nitrile groups are susceptible to hydrolysis in the presence of water. |
| pH | Avoid contact with strong acids and strong bases. | To prevent acid or base-catalyzed hydrolysis of the nitrile functional groups. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To avoid potentially vigorous and hazardous reactions. |
Experimental Protocols
General Protocol for Use in Synthesis (Example: Phthalocyanine Synthesis)
This protocol is a generalized procedure based on the synthesis of phthalocyanines from phthalonitrile derivatives and should be adapted and optimized for specific experimental requirements.
-
Reaction Setup:
-
All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) to exclude moisture.
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The reaction should be carried out under an inert atmosphere.
-
-
Reagents and Solvents:
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Use anhydrous solvents to prevent hydrolysis of the nitrile groups.
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Ensure all other reagents are of high purity and compatible with the dicyanopyrazine moiety.
-
-
Procedure:
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Dissolve 2,3-Dicyano-5-methylpyrazine in an appropriate anhydrous high-boiling point solvent (e.g., quinoline, 1-pentanol) in the reaction flask under an inert atmosphere.
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Add the other reactants (e.g., a metal salt for metallophthalocyanine synthesis) to the solution.
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Heat the reaction mixture to the desired temperature and maintain for the required reaction time, monitoring the progress by a suitable technique (e.g., TLC, HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product is typically isolated by precipitation upon addition of a non-solvent (e.g., methanol, ethanol), followed by filtration, washing with appropriate solvents to remove unreacted starting materials and byproducts, and drying under vacuum.
-
Visualizations
Caption: A workflow for troubleshooting common experimental issues.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 2,3-Dicyano-5-methylpyrazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dicyano-5-methylpyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments and the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for 2,3-Dicyano-5-methylpyrazine?
A1: The most prevalent laboratory synthesis of 2,3-Dicyano-5-methylpyrazine involves the condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal. DAMN is a versatile and readily available building block for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrazines.[1][2] This reaction is a specific example of the general synthesis of pyrazines from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3]
Q2: What are the primary challenges when scaling up the synthesis of 2,3-Dicyano-5-methylpyrazine?
A2: Scaling up this synthesis presents several challenges, primarily related to:
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Exothermic Reaction Control: The condensation reaction can be exothermic, and managing heat removal becomes critical on a larger scale to prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
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Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is more difficult in larger reactors, which can lead to localized "hot spots," side reactions, and the formation of impurities.
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Impurity Profile and Purification: The types and quantities of impurities may differ between lab-scale and large-scale production. Purification methods like chromatography may not be economically viable for large quantities, necessitating the development of scalable crystallization or extraction procedures.[4][5]
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Solid Handling: If reactants or the product are solids, their physical properties (e.g., particle size, flowability) can impact handling and reaction kinetics on a larger scale.
Q3: What are the key safety considerations for the scale-up of this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
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Thermal Hazard Assessment: A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) or reaction calorimetry, should be conducted to understand the reaction's heat flow and potential for thermal runaway.[6][7][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and lab coats, should always be worn. For larger quantities, enhanced protection such as face shields and chemical-resistant aprons may be necessary.
-
Ventilation: The synthesis should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of any volatile reagents or byproducts.
-
Emergency Procedures: Clear emergency procedures for spills, fires, and unexpected reactions must be in place and understood by all personnel.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My synthesis of 2,3-Dicyano-5-methylpyrazine is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields are a common issue in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).[4] - Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. |
| Suboptimal pH | - The pH of the reaction mixture can significantly influence the rate of condensation. For reactions involving methylglyoxal, higher pH can accelerate its formation and reactivity.[9][10][11] However, excessively high pH can lead to side reactions. Perform small-scale experiments to screen a range of pH values (e.g., from neutral to mildly basic) to find the optimum for your specific reaction. |
| Poor Reactant Quality | - Ensure the purity of starting materials, diaminomaleonitrile and methylglyoxal. Impurities can participate in side reactions, consuming reactants and generating byproducts.[5] Consider purifying starting materials if their purity is questionable. |
| Incorrect Stoichiometry | - The molar ratio of reactants is crucial. While a 1:1 molar ratio of diaminomaleonitrile to methylglyoxal is theoretically required, a slight excess of one reactant may be beneficial. Conduct a series of small-scale experiments varying the molar ratio to determine the optimal conditions. |
| Inefficient Mixing | - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. This is particularly important if reactants are added portion-wise or if solids are present. |
| Product Degradation | - Pyrazine derivatives can be sensitive to harsh workup conditions.[4] Avoid unnecessarily high temperatures or extreme pH during extraction and purification. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Product Impurity
Q: My purified 2,3-Dicyano-5-methylpyrazine contains impurities. How can I identify and remove them?
A: Impurities can arise from side reactions, unreacted starting materials, or degradation products. A combination of analytical and purification techniques is necessary to address this issue.
Common Impurities and Removal Strategies
| Potential Impurity | Identification Method | Recommended Removal Strategy |
| Unreacted Diaminomaleonitrile | HPLC, LC-MS | - Water wash during workup. - Recrystallization. |
| Unreacted Methylglyoxal | HPLC, LC-MS | - Aqueous extraction during workup. |
| Polymeric Byproducts | NMR, GPC | - Filtration of the crude product. - Recrystallization. |
| Isomeric Pyrazines | GC-MS, HPLC, NMR | - Careful optimization of reaction conditions to favor the desired isomer. - High-performance column chromatography.[5] |
| Colored Impurities | Visual, UV-Vis | - Treatment with activated carbon during recrystallization. - Column chromatography.[4] |
Purification Workflow
Caption: A general workflow for the purification of 2,3-Dicyano-5-methylpyrazine.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific laboratory conditions and scale.
Synthesis of 2,3-Dicyano-5-methylpyrazine (Lab-Scale)
Materials:
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Diaminomaleonitrile (DAMN)
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Methylglyoxal (40% solution in water)
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Ethanol
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Activated carbon (optional)
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Silica gel for column chromatography (optional)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in ethanol.
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Slowly add methylglyoxal (1.0-1.1 eq) to the solution at room temperature. An exotherm may be observed.
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Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude 2,3-Dicyano-5-methylpyrazine in a minimal amount of hot ethanol or another suitable solvent.
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If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
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Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
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Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal eluent should be determined by TLC analysis.
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
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Apply the adsorbed product to the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3-Dicyano-5-methylpyrazine.[5]
References
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH and amino acids on the formation of methylglyoxal in a glucose-amino acid model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on the reaction between naringenin and methylglyoxal: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Methyl-2,3-pyrazinedicarbonitrile by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 5-Methyl-2,3-pyrazinedicarbonitrile using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 5-Methyl-2,3-pyrazinedicarbonitrile?
A1: Impurities can originate from various stages, including synthesis, degradation, and storage. Potential impurities may include:
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Starting material residues: Unreacted precursors from the synthesis process.
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Byproducts of synthesis: Compounds formed from side reactions during the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.[1][2]
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Degradation products: 5-Methyl-2,3-pyrazinedicarbonitrile can degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH), leading to the formation of new impurities.[3]
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Solvent and reagent contamination: Impurities present in the solvents or reagents used during synthesis or sample preparation.[4]
Q2: I am observing a "ghost peak" in my chromatogram. What could be the cause and how can I resolve it?
A2: A ghost peak is an unexpected peak that appears in the chromatogram, often in blank runs as well as sample runs.[4][5] Common causes and solutions are outlined below:
| Probable Cause | Recommended Solution |
| Mobile Phase Contamination | Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use.[4][6] |
| System Contamination | Flush the entire HPLC system, including the injector and column, with a strong solvent to remove any adsorbed contaminants.[4][7] |
| Carryover from Previous Injections | Implement a needle wash step in your autosampler method and inject a blank solvent after a concentrated sample to check for carryover.[6] |
| Column Shedding | Use a high-quality, stable HPLC column. If column bleed is suspected, replace the column.[5] |
Q3: My main peak for 5-Methyl-2,3-pyrazinedicarbonitrile is showing significant fronting. What are the possible reasons and solutions?
A3: Peak fronting, where the peak leans forward, can compromise peak integration and accuracy.[8] Common causes and their remedies are listed below:
| Probable Cause | Recommended Solution |
| Sample Overload | Reduce the concentration of the sample or decrease the injection volume.[8][9] |
| Injection Solvent Stronger than Mobile Phase | Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[8] |
| Column Damage or Void | A void at the column inlet can cause peak fronting.[9] Consider replacing the column if the problem persists after addressing other potential causes. |
| Co-eluting Impurity | An impurity eluting on the front of the main peak can cause apparent fronting.[9] Modify the chromatographic method (e.g., change the gradient or mobile phase composition) to improve separation. |
Troubleshooting Guides
Issue 1: Poor Resolution Between 5-Methyl-2,3-pyrazinedicarbonitrile and an Impurity Peak
Symptoms:
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Overlapping peaks for the main compound and a closely eluting impurity.
-
Inaccurate peak integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Unstable Baseline (Drift or Noise)
Symptoms:
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The baseline is not flat, making it difficult to detect and integrate small impurity peaks.
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High signal-to-noise ratio.
Troubleshooting Steps:
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Check Mobile Phase: Ensure the mobile phase is properly degassed. Air bubbles in the system are a common cause of baseline noise.[8] Use freshly prepared, high-purity solvents.
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Inspect Pump Performance: Check for pressure fluctuations, which may indicate a leak or issues with the pump seals.[7]
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
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Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.[7] Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.
Experimental Protocols
Example HPLC Method for Impurity Profiling
This is an example method and may require optimization for your specific instrumentation and impurity profile.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Sample Preparation Workflow:
Caption: Sample preparation workflow for HPLC analysis.
Data Presentation
Hypothetical Impurity Profile
The following table presents a hypothetical impurity profile for a sample of 5-Methyl-2,3-pyrazinedicarbonitrile based on the example HPLC method.
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| Impurity A | 8.5 | 0.85 | 0.15 |
| 5-Methyl-2,3-pyrazinedicarbonitrile | 10.0 | 1.00 | 99.5 |
| Impurity B | 12.2 | 1.22 | 0.25 |
| Impurity C | 15.7 | 1.57 | 0.10 |
Note: Relative Retention Time (RRT) is calculated as the retention time of the impurity divided by the retention time of the main peak. This helps in identifying impurities across different runs and systems.
References
- 1. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]
- 3. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. wyatt.com [wyatt.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Preventing decomposition of 2,3-Dicyano-5-methylpyrazine during reactions
Welcome to the technical support center for 2,3-Dicyano-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of 2,3-Dicyano-5-methylpyrazine decomposition during reactions?
A1: The decomposition of 2,3-Dicyano-5-methylpyrazine is primarily attributed to three main factors:
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Hydrolysis: The dicyano groups are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of carboxamides, carboxylic acids, and other derivatives.
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Thermal Stress: Like many heterocyclic compounds, excessive heat can lead to the degradation and polymerization of the pyrazine ring, often indicated by the darkening of the reaction mixture.[1]
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Strong Nucleophiles and Bases: Potent nucleophiles or strong bases can either react with the electron-deficient pyrazine ring or promote side reactions involving the methyl group.
Q2: My reaction mixture is turning dark brown when using 2,3-Dicyano-5-methylpyrazine. What does this indicate?
A2: A dark brown or black reaction mixture often suggests polymerization or extensive decomposition of the pyrazine compound.[1] This is commonly triggered by excessive heat or the presence of oxygen. To mitigate this, consider lowering the reaction temperature and ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can 2,3-Dicyano-5-methylpyrazine decompose during storage?
A3: While relatively stable, improper storage can lead to gradual decomposition. It is recommended to store 2,3-Dicyano-5-methylpyrazine in a cool, dry, and dark place under an inert atmosphere. The compound should be protected from moisture to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Impurities
If you are experiencing low yields and observing unexpected impurities in your reaction, it is crucial to systematically investigate the potential causes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields and impurities.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Decomposition due to residual acid or base | Neutralize all reagents and solvents before the reaction. If the reaction generates acidic or basic byproducts, consider using a buffer. |
| Hydrolysis of cyano groups | Ensure anhydrous conditions by using dry solvents and reagents. Avoid protic solvents if possible, or use them at low temperatures. |
| Thermal degradation | Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for rapid heating and shorter reaction times. |
| Air oxidation | Degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.[1] |
| Photochemical decomposition | Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is light-sensitive. |
Issue 2: Formation of an Insoluble Precipitate
The formation of an unexpected, insoluble material can be a sign of polymerization or the precipitation of degradation products.
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by IR or NMR) to determine if it is a polymeric byproduct or a salt of a hydrolyzed intermediate.
-
Solubility Testing: Test the solubility of the precipitate in a range of solvents to aid in its identification and to develop an effective purification strategy.
-
Review Reaction Stoichiometry: An excess of a particular reagent could be promoting side reactions. Re-evaluate the stoichiometry of your reactants.
Experimental Protocols: Minimizing Decomposition
Below are general protocols for common reaction types involving 2,3-Dicyano-5-methylpyrazine, with an emphasis on preventing its decomposition.
Protocol 1: General Conditions for Nucleophilic Aromatic Substitution
This protocol provides a framework for reacting 2,3-Dicyano-5-methylpyrazine with a nucleophile.
Experimental Workflow
Caption: A generalized workflow for performing nucleophilic aromatic substitution.
Methodology:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction assembled under an inert atmosphere of nitrogen or argon.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature or a moderately elevated temperature.
-
Base Selection: Use a non-nucleophilic base of moderate strength (e.g., potassium carbonate) to avoid unwanted side reactions.
-
Work-up: Quench the reaction with a neutral or weakly acidic aqueous solution to avoid base-catalyzed hydrolysis of the cyano groups during work-up.
Protocol 2: General Conditions for Palladium-Catalyzed Cross-Coupling
This protocol outlines a general approach for Suzuki or similar cross-coupling reactions.
Methodology:
-
Degassing: The reaction mixture, including the solvent, substrate, and base, should be thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with argon for an extended period.
-
Ligand and Catalyst Choice: Select a palladium catalyst and ligand system that is known to be efficient at lower temperatures.
-
Base: Use a mild base such as potassium phosphate or cesium carbonate.
-
Temperature: Maintain the reaction at the lowest temperature that provides a reasonable reaction rate, typically between 60-80 °C.
-
Monitoring: Closely monitor the reaction progress to avoid prolonged heating after the reaction has reached completion.
Stability Data Summary
While specific quantitative stability data for 2,3-Dicyano-5-methylpyrazine is limited in the literature, the following table provides a qualitative summary of expected stability based on related compounds.
| Condition | Stability | Potential Decomposition Products |
| Strong Acid (pH < 2) | Low | Amides, Carboxylic Acids, Ammonium Salts |
| Mild Acid (pH 4-6) | Moderate | Slow hydrolysis to amides |
| Neutral (pH 7) | High | Generally stable |
| Mild Base (pH 8-10) | Moderate | Slow hydrolysis to amides |
| Strong Base (pH > 12) | Low | Amides, Carboxylates, potential for ring opening |
| Elevated Temperature (>150 °C) | Low | Polymeric materials, char |
| UV Light Exposure | Moderate to Low | Isomers, photoproducts |
Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions should be determined experimentally for each specific application.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dicyano-5-methylpyrazine and 2,3-dicyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,3-Dicyano-5-methylpyrazine and its parent compound, 2,3-dicyanopyrazine. The introduction of a methyl group to the pyrazine ring significantly influences its electronic properties, leading to notable differences in reactivity towards various chemical transformations. This document summarizes the expected reactivity based on electronic effects and presents available experimental data to support these claims.
Executive Summary
The presence of an electron-donating methyl group on the pyrazine ring of 2,3-Dicyano-5-methylpyrazine renders it generally less reactive towards nucleophilic attack and more susceptible to electrophilic substitution compared to the unsubstituted 2,3-dicyanopyrazine. The electron-rich nature of the methylated compound also influences its behavior in cycloaddition and reduction reactions. This guide will delve into these differences, providing a theoretical framework and citing available experimental evidence.
Chemical Structures
| Compound | Structure |
| 2,3-Dicyanopyrazine | |
| 2,3-Dicyano-5-methylpyrazine | ![]() |
Reactivity Comparison
The primary difference in reactivity stems from the electronic effect of the methyl group. As an electron-donating group (EDG), the methyl substituent in 2,3-Dicyano-5-methylpyrazine increases the electron density of the pyrazine ring. In contrast, the pyrazine ring in 2,3-dicyanopyrazine is solely influenced by the electron-withdrawing cyano groups, making it highly electron-deficient.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the two cyano groups, makes both compounds susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. However, the electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine is expected to decrease the rate of nucleophilic attack compared to a similarly substituted 2,3-dicyanopyrazine derivative. The increased electron density on the ring makes it less electrophilic and therefore less reactive towards nucleophiles.
Experimental Data:
Direct nucleophilic substitution on the hydrogen atoms of 2,3-dicyanopyrazine is not a common reaction. However, substitution reactions on halogenated derivatives provide insight into the reactivity of the dicyanopyrazine core.
| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| 2,3-Dicyano-5,6-dichloropyrazine | Methyl diphenylphosphinite | 2,3-Dicyano-5,6-bis(diphenylphosphinyl)pyrazine | Reflux in o-dichlorobenzene, 4 hours | 76% | [1] |
| 2,3-Dicyano-6-chloro-n-propylaminopyrazine | Benzylthiol | 2,3-Dicyano-5-n-propylamino-6-(benzylthio)pyrazine | Acetone, 0-5 °C | - | [2] |
No specific experimental data for nucleophilic substitution on a leaving-group-substituted 2,3-Dicyano-5-methylpyrazine was found in the reviewed literature.
Cycloaddition Reactions
The behavior of these compounds in cycloaddition reactions, such as the Diels-Alder reaction, is also influenced by the methyl group. In a normal electron-demand Diels-Alder reaction, where the pyrazine derivative would act as the dienophile, the electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine would likely decrease its reactivity compared to the more electron-deficient 2,3-dicyanopyrazine.
Conversely, in an inverse electron-demand Diels-Alder (IEDDA) reaction, where the pyrazine derivative acts as the diene, the increased electron density from the methyl group in 2,3-Dicyano-5-methylpyrazine would be expected to enhance its reactivity towards electron-poor dienophiles.
Specific experimental data directly comparing the cycloaddition reactivity of these two compounds is not available in the literature reviewed.
Reduction of Nitrile Groups
The reduction of the nitrile groups to amines can be achieved using various reducing agents. The electronic environment of the nitrile groups in both molecules is influenced by the pyrazine ring. The electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine may slightly increase the electron density on the nitrile carbons, potentially making them marginally less electrophilic and thus slightly less reactive towards hydride reagents compared to 2,3-dicyanopyrazine. However, this effect is likely to be subtle, and strong reducing agents like LiAlH₄ are expected to reduce the nitrile groups in both compounds effectively.
Experimental Data:
Detailed experimental protocols for the reduction of the nitrile groups in these specific compounds are not extensively reported. However, general methods for nitrile reduction are well-established.
| Reactant | Reagent | Product | General Conditions | Reference |
| Aromatic Nitrile | LiAlH₄ followed by H₂O workup | Primary Amine | Ether solvent (e.g., THF, Et₂O) | [3][4] |
| Aromatic Nitrile | H₂/Raney Ni or Pt or Pd | Primary Amine | High pressure and temperature | [5] |
Experimental Protocols
Synthesis of 2,3-dicyanopyrazine
2,3-Dicyanopyrazine can be synthesized via the condensation of diaminomaleonitrile (DAMN) with glyoxal.
Protocol:
-
Dissolve diaminomaleonitrile in a suitable solvent such as ethanol or water.
-
Add an aqueous solution of glyoxal (40% in water) to the DAMN solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,3-dicyanopyrazine, often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.[6]
Synthesis of 2,3-Dicyano-5-methylpyrazine
A common route for the synthesis of 2,3-Dicyano-5-methylpyrazine involves the reaction of 2-amino-3-cyano-5-methylpyrazine.
Protocol:
-
Diazotize 2-amino-3-cyano-5-methylpyrazine using a solution of sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at low temperature (0-5 °C).
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture gently to facilitate the Sandmeyer reaction, leading to the formation of 2,3-Dicyano-5-methylpyrazine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthesis of 2,3-dicyanopyrazine.
Caption: Synthesis of 2,3-Dicyano-5-methylpyrazine.
Caption: General Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Conclusion
The presence of a methyl group at the 5-position of the 2,3-dicyanopyrazine core has a predictable influence on its chemical reactivity. 2,3-Dicyano-5-methylpyrazine is expected to be less reactive towards nucleophiles and more reactive towards electrophiles compared to 2,3-dicyanopyrazine. While direct comparative experimental data remains limited, these predictions are grounded in well-established principles of organic chemistry. Further experimental studies are warranted to quantify these reactivity differences and expand the synthetic utility of these versatile heterocyclic building blocks.
References
The Synthetic Chemist's Guide to 5-Methyl-2,3-pyrazinedicarbonitrile and Its Alternatives
For researchers and professionals in drug development and materials science, the pyrazine scaffold is a cornerstone of innovation. Among the myriad of pyrazine derivatives, 5-Methyl-2,3-pyrazinedicarbonitrile holds significant interest due to its utility as a versatile building block. This guide provides an objective comparison of synthetic routes to this key compound and its viable alternatives, supported by experimental data to inform your selection of the most efficient and suitable synthetic strategy.
Core Precursor: Diaminomaleonitrile (DAMN)
A central molecule in the synthesis of many pyrazine-2,3-dicarbonitriles is diaminomaleonitrile (DAMN). This readily available and highly reactive compound serves as a common starting point for the construction of the pyrazine ring. The general synthesis involves the condensation of DAMN with a 1,2-dicarbonyl compound, leading to the formation of the desired dicyanopyrazine.
Comparative Synthesis Data
The following tables summarize quantitative data for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile and its notable alternatives. These alternatives are selected based on their structural similarity and the availability of synthetic data, providing a basis for comparison in terms of yield and reaction conditions.
Table 1: Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile Analogs
| Compound | 1,2-Dicarbonyl Precursor | Reaction Conditions | Yield (%) | Reference |
| 5-Methyl-2,3-pyrazinedicarbonitrile | Acetone aldoxime | Diaminomaleonitrile, 50% H₂SO₄, H₂O, 80°C, 1-2 h | 75 | [1] |
| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Biacetyl | Diaminomaleonitrile, heterogeneous copper catalyst, H₂O | High (not quantified) | [2] |
| 5-Cyclohexylamino-6-methylpyrazine-2,3-dicarbonitrile | Acetyl chloride, Cyclohexyl isocyanide | Diaminomaleonitrile, THF, 60°C, 12 h | 72 | [3] |
| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Pyruvic acid | Diaminomaleonitrile, Methanol, HCl, rt, 2 h | Not specified | [4] |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Benzil | Diaminomaleonitrile | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key pyrazine-2,3-dicarbonitriles are provided below to enable replication and adaptation in your laboratory setting.
Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile[1]
-
Preparation of Acetone Aldoxime Solution: A solution of acetone aldoxime (1.1-1.2 moles) is prepared by heating it in 500 ml of water with 84 g of sulfuric acid at 50-70°C for 30 minutes.
-
Reaction with DAMN: In a separate flask, diaminomaleonitrile (DAMN) (0.926 moles) is suspended in 500 ml of water at 30°C. To this suspension, 92 ml of 50% sulfuric acid (v/v) is added dropwise.
-
Condensation: The reaction mixture is heated to 50-80°C. The preheated acetone aldoxime solution is then added dropwise over 30-60 minutes, maintaining the reaction temperature at 80°C.
-
Reaction Monitoring and Work-up: The reaction is maintained at 80°C for 1-2 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to 25°C and extracted with toluene.
-
Purification: The combined toluene extracts are washed with water, and the solvent is removed under reduced pressure to yield the solid product. The crude product is reported to have a purity of 98%.
Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile[2]
The synthesis is achieved through the reaction of 2,3-diaminomaleonitrile and biacetyl in water, facilitated by a heterogeneous catalyst composed of copper-bearing salen Schiff base ligands anchored into SBA-15. The product is obtained as colorless blocks after growth from an ethanol solution.
Synthesis of 5-Cyclohexylamino-6-methylpyrazine-2,3-dicarbonitrile[3]
-
Reaction Setup: A dry, two-necked 50 mL round-bottom flask is charged with acetyl chloride (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol).
-
Reaction Conditions: The mixture is heated at 60°C for 1 hour.
-
Addition of DAMN: Dry tetrahydrofuran (10 mL) and diaminomaleonitrile (1.0 mmol) are added to the reaction mixture.
-
Reaction and Purification: The mixture is stirred at room temperature for 12 hours. The resulting solid is filtered and crystallized from petroleum ether to yield yellow crystals of the final product.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthesis and potential applications of these compounds, the following diagrams, generated using Graphviz, illustrate key workflows and a relevant biological pathway.
Caption: General workflow for the synthesis of substituted 2,3-pyrazinedicarbonitriles.
Caption: A typical workflow for the purification of pyrazine derivatives.[6][7]
Caption: Inhibition of Photosystem II electron transport by certain pyrazine derivatives.[4]
Conclusion
References
- 1. technoarete.org [technoarete.org]
- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2,3-Dicyano-5-methylpyrazine as a Phthalocyanine Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,3-Dicyano-5-methylpyrazine as a precursor for phthalocyanine synthesis against traditional alternatives. The following sections detail experimental data, protocols, and performance metrics to validate its use.
The synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with wide-ranging applications in materials science and medicine, has traditionally relied on precursors like phthalonitrile and phthalic anhydride. However, the use of substituted dinitriles, such as 2,3-Dicyano-5-methylpyrazine, offers a pathway to novel phthalocyanine analogues with tailored electronic and photophysical properties. These resulting compounds, known as tetrapyrazinoporphyrazines, are aza-analogs of phthalocyanines and exhibit distinct characteristics.
This guide presents a comparative analysis of the synthesis and performance of phthalocyanine derivatives from 2,3-Dicyano-5-methylpyrazine and conventional precursors.
Comparative Synthesis Data
The choice of precursor significantly impacts the reaction conditions, yield, and purity of the resulting phthalocyanine. The following tables summarize quantitative data from various experimental protocols, offering a direct comparison.
| Precursor | Metal Salt | Synthesis Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,3-Dicyano-5,6-dimethylpyrazine | Mg(OPr)₂ | Conventional Heating | 1-Propanol | 97 | 24 h | 75 | [1] |
| 2,3-Dicyano-5,6-dimethylpyrazine | Zn(OAc)₂ | Microwave | Quinoline | 200 | 30 min | 62 | [2] |
| Phthalonitrile | CuCl₂ | Conventional Heating | Diglyme | 160 | 2 h | High | [3] |
| Phthalic Anhydride | CuCl | Microwave | None (neat) | 250 | 10 min | 83 | [4] |
| Phthalic Anhydride | ZnCl₂ | Conventional Heating | None (neat) | 280 | 2 h | 92 | [5] |
| 3-Nitrophthalic Anhydride | CoCl₂ | Conventional Heating | Nitrobenzene | 185 | 4 h | 98 |
Performance Comparison: Phthalocyanines vs. Tetrapyrazinoporphyrazines
Beyond synthetic efficiency, the properties of the final macrocycle are crucial for their intended application. Tetrapyrazinoporphyrazines, derived from dicyanopyrazines, exhibit distinct performance characteristics compared to traditional phthalocyanines.
| Property | Phthalocyanine (Pc) | Tetrapyrazinoporphyrazine (TPyzPz) | Key Differences & Implications |
| Thermal Stability | High, decomposition often above 500°C.[6] | Generally high, comparable to phthalocyanines. | The introduction of pyrazine rings does not significantly compromise the inherent thermal stability of the macrocycle. |
| Photochemical Stability | Generally stable, but can undergo photodegradation. | Can exhibit high photostability. | The specific substituents and central metal ion play a crucial role in determining the photostability of both classes of compounds. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Varies with central metal and substituents (e.g., ZnPc in DMSO ≈ 0.56). | Can be high, making them suitable for photodynamic therapy (e.g., Zn(II) octaphenoxy-TPyzPz shows promising photochemical properties).[7] | The aza-analogue structure can influence the efficiency of singlet oxygen generation, a key parameter for PDT applications. |
| Electronic Properties | Strong absorbers in the Q-band region (around 670 nm). | Q-band is typically blue-shifted compared to Pcs. They are stronger electron acceptors. | The shift in absorption spectra and enhanced electron-accepting nature allows for tuning of optoelectronic properties for applications in sensors and solar cells. |
Experimental Protocols
Detailed methodologies for the synthesis of phthalocyanines from both 2,3-dicyanopyrazine and traditional precursors are provided below.
Synthesis of Magnesium Octamethyl-tetrapyrazinoporphyrazine from 2,3-Dicyano-5,6-dimethylpyrazine
This protocol describes the synthesis of a tetrapyrazinoporphyrazine from a substituted dicyanopyrazine.
Materials:
-
2,3-Dicyano-5,6-dimethylpyrazine
-
Magnesium propoxide (Mg(OPr)₂)
-
1-Propanol
Procedure:
-
A mixture of 2,3-dicyano-5,6-dimethylpyrazine and magnesium propoxide in 1-propanol is refluxed for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The solid residue is washed sequentially with hot water, ethanol, and acetone.
-
The product is then purified by column chromatography on silica gel using a mixture of pyridine and methanol as the eluent.
-
The yield of the purified magnesium octamethyl-tetrapyrazinoporphyrazine is approximately 75%.[1]
Microwave-Assisted Synthesis of Zinc Octamethyl-tetrapyrazinoporphyrazine
This method offers a rapid synthesis route for metallated tetrapyrazinoporphyrazines.
Materials:
-
2,3-Dicyano-5,6-dimethylpyrazine
-
Zinc(II) acetate (Zn(OAc)₂)
-
Quinoline
Procedure:
-
A mixture of 2,3-dicyano-5,6-dimethylpyrazine and zinc(II) acetate in quinoline is subjected to microwave irradiation at 200°C for 30 minutes.
-
After cooling, the reaction mixture is poured into methanol.
-
The resulting precipitate is collected by filtration and washed with methanol.
-
The crude product is purified by column chromatography on silica gel.
-
The yield of the zinc octamethyl-tetrapyrazinoporphyrazine is 62%.[2]
Synthesis of Copper Phthalocyanine from Phthalonitrile
A standard protocol for synthesizing a traditional metallophthalocyanine.
Materials:
-
Phthalonitrile
-
Anhydrous Copper(II) chloride (CuCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diglyme
Procedure:
-
Phthalonitrile (3.2 g), anhydrous CuCl₂ (2.0 g), and DBU (2.5 g) are mixed in diglyme (10 mL) in a round-bottomed flask.[3]
-
The mixture is heated to reflux (approximately 160°C) for 2 hours.[3]
-
After cooling, the reaction mixture is poured into water.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is purified by washing with dilute hydrochloric acid and then with hot water.
Microwave-Assisted Synthesis of Copper Phthalocyanine from Phthalic Anhydride
This solvent-free method provides a high yield of copper phthalocyanine.
Materials:
-
Phthalic anhydride
-
Urea
-
Copper(I) chloride (CuCl)
-
Ammonium molybdate (catalyst)
Procedure:
-
A mixture of phthalic anhydride (2.67 g), urea (5.53 g), CuCl (0.50 g), and a catalytic amount of ammonium molybdate (75 mg) is placed in a microwave reactor.[4]
-
The mixture is irradiated with microwaves at a power of 1000 W for 10 minutes, with a temperature limit of 250°C.[4]
-
The solidified product is cooled, crushed, and then treated with 50 mL of water and 5 mL of concentrated hydrochloric acid and heated in the microwave at 102°C for 10 minutes.[4]
-
The solid is filtered, washed with water and ethanol, and dried to yield copper phthalocyanine (83% yield).[4]
Synthesis of Zinc Phthalocyanine from Phthalic Anhydride and Urea
A conventional heating method for the synthesis of zinc phthalocyanine.
Materials:
-
Phthalic anhydride
-
Urea
-
Zinc chloride (ZnCl₂)
-
Ammonium heptamolybdate (catalyst)
Procedure:
-
A mixture of phthalic anhydride (11.84 g), urea (9.6 g), zinc chloride (2.72 g), and 1% of the total weight of ammonium heptamolybdate is thoroughly mixed in a thermostable beaker.[5]
-
The mixture is heated to 280°C and maintained at this temperature for 2 hours.[5]
-
The reaction mixture is cooled, and the solid product is ground.
-
The crude product is purified by washing with dilute sodium hydroxide solution, followed by dilute sulfuric acid, and finally with water.
-
The purified zinc phthalocyanine is dried, with a reported yield of up to 92%.[5]
Visualizing Synthesis and Logical Relationships
The following diagrams, created using the DOT language, illustrate the synthesis pathways and the logical relationship between the precursors and the resulting macrocycles.
References
- 1. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. api.scienceweb.uz [api.scienceweb.uz]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Post-macrocyclization strategy to octaphenoxy-substituted zinc pyrazinoporphyrazine, its photochemical and electrochemi… [ouci.dntb.gov.ua]
A Comparative Guide to Organic Photocatalysts: Performance Analysis of 2,3-Dicyano-5-methylpyrazine Against Key Competitors
For researchers, scientists, and professionals in drug development, the selection of an optimal photocatalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of the performance of 2,3-Dicyano-5-methylpyrazine against other widely used organic photocatalysts, including Eosin Y, Rose Bengal, Methylene Blue, and acridinium-based catalysts. The information presented is supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable photocatalyst for your research needs.
Performance Overview of Organic Photocatalysts
The efficacy of a photocatalyst is determined by several key performance metrics, including quantum yield, turnover number (TON), and reaction rates. While direct comparative data for 2,3-Dicyano-5-methylpyrazine against all major classes of organic photocatalysts under identical conditions is limited in publicly available literature, we can infer its potential performance based on the broader class of dicyanopyrazine (DPZ) photocatalysts.
DPZ derivatives have emerged as potent organophotocatalysts for a variety of organic transformations. They are known for their tunable photophysical and electrochemical properties, which can be modified by introducing different substituents to the pyrazine core. This allows for the fine-tuning of their redox potentials to suit specific reactions.
In contrast, traditional organic dyes like Eosin Y, Rose Bengal, and Methylene Blue have been extensively used due to their low cost and ready availability. Acridinium salts represent another important class of organic photocatalysts, valued for their high excited-state reduction potentials.
The following table summarizes the general performance characteristics of these photocatalyst classes. It is important to note that the performance of a photocatalyst is highly dependent on the specific reaction, solvent, and other experimental conditions.
| Photocatalyst Class | Key Advantages | Common Performance Metrics |
| Dicyanopyrazines (DPZ) | Tunable redox potentials, high chemical and photostability. | Can achieve high yields in various reactions. Specific quantitative data for 2,3-Dicyano-5-methylpyrazine is not readily available in comparative studies. |
| Eosin Y | Low cost, good availability, strong absorption in the visible spectrum. | Widely used in various transformations with moderate to good yields. |
| Rose Bengal | Low cost, accessible, effective for various bond formations. | Demonstrates good catalytic performance in many organic solvents. |
| Methylene Blue | Inexpensive, widely available, functions as both a photosensitizer and a redox catalyst. | Performance can be influenced by factors like adsorption to surfaces. |
| Acridinium Salts | High excited-state reduction potentials, good stability. | Excellent photocatalysts for a plethora of preparative transformations. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of photocatalysts. Below are representative experimental setups for photocatalytic reactions using different classes of organic photocatalysts.
General Experimental Protocol for a Photocatalytic Reaction
A typical experimental setup involves dissolving the substrate, the photocatalyst, and any necessary additives in a suitable solvent in a reaction vessel. The vessel is then sealed and the solution is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst. The reaction mixture is then irradiated with a light source of the appropriate wavelength, typically a light-emitting diode (LED) or a compact fluorescent lamp (CFL), while being stirred at a constant temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
Example Workflow for a Generic Photocatalytic Reaction:
Caption: A generalized workflow for a typical photocatalytic organic synthesis experiment.
Signaling Pathways and Reaction Mechanisms
The underlying mechanism of photocatalysis involves the absorption of light by the photocatalyst, which promotes it to an excited state. This excited state can then interact with a substrate through either an energy transfer or an electron transfer process, initiating the desired chemical transformation. The photocatalyst is then regenerated to complete the catalytic cycle.
General Photocatalytic Cycle
The following diagram illustrates a generalized photocatalytic cycle involving a single electron transfer (SET) process.
Caption: A simplified diagram illustrating the general mechanism of a photoredox catalytic cycle.
Disclaimer: The quantitative performance of a photocatalyst is highly dependent on the specific reaction conditions. The information provided in this guide is for comparative purposes and should be supplemented with literature research specific to the reaction of interest. Direct, side-by-side experimental comparisons are recommended for the most accurate assessment of photocatalyst performance for a particular application.
Benchmarking the yield of 2,3-Dicyano-5-methylpyrazine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 2,3-Dicyano-5-methylpyrazine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols and reported yields for each method, offering a quantitative basis for methodological selection in research and manufacturing settings.
Performance Benchmark: Yield Comparison
The selection of a synthetic route often hinges on the achievable product yield. Below is a summary of the reported yields for two distinct methods of synthesizing 2,3-Dicyano-5-methylpyrazine.
| Synthesis Method | Key Reactants | Reported Yield |
| Method 1: Condensation of Acetone Aldoxime | Acetone Aldoxime, Diaminomaleonitrile | 75% |
| Method 2: Condensation of Pyruvaldehyde (Methylglyoxal) | Pyruvaldehyde (Methylglyoxal), Diaminomaleonitrile | 40-45%* |
*Note: The reported yield for Method 2 is for the subsequent product (2-Methyl Pyrazine 5-Carboxylic acid) after in-situ hydrolysis and decarboxylation of 2,3-Dicyano-5-methylpyrazine. The yield of the intermediate, 2,3-Dicyano-5-methylpyrazine, is expected to be higher.
Experimental Protocols
Detailed methodologies for the synthesis of 2,3-Dicyano-5-methylpyrazine are provided below.
Method 1: Condensation of Acetone Aldoxime with Diaminomaleonitrile
This method provides a high-yield synthesis of the target compound.
Procedure:
-
In a 4-necked round bottom flask equipped with a dropping funnel, overhead stirrer, reflux condenser, and thermowell, add 500 ml of water and 100 g (0.926 moles) of diaminomaleonitrile (DAMN) with stirring at 30 °C.
-
To this mixture, add 92 ml of 50% (v/v) sulfuric acid dropwise through the dropping funnel at 30 °C.
-
Heat the reaction mass to a temperature between 50-80 °C.
-
Separately, preheat a solution of 105 g (1.1-1.2 moles) of acetone aldoxime in 500 ml of water containing 84 g of sulfuric acid to 50-70 °C for 30 minutes.
-
Add the preheated acetone aldoxime solution dropwise to the reaction mixture over a period of 0.5-1 hour, while maintaining the reaction temperature at 80 °C.
-
After the addition is complete, maintain the reaction mass at 80 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mass to 25 °C.
-
Extract the product with toluene.
-
Combine the toluene extracts and wash with water.
-
Distill off the toluene under reduced pressure to obtain solid 2,3-Dicyano-5-methylpyrazine.[1]
Reported Yield: 100 g of 2,3-Dicyano-5-methylpyrazine, which corresponds to a 75% yield with 98% purity.[1]
Method 2: Condensation of Pyruvaldehyde (Methylglyoxal) with Diaminomaleonitrile
This method represents a more traditional approach to the synthesis of dicyanopyrazines.
General Procedure:
This synthesis involves the condensation of diaminomaleonitrile with pyruvaldehyde in a suitable solvent system, typically aqueous ethanol with an acid catalyst like acetic acid. The reaction mixture is generally heated to facilitate the condensation and subsequent cyclization to form the pyrazine ring. The product, 2,3-Dicyano-5-methylpyrazine, is then isolated and purified. While a detailed experimental protocol from a primary research article is not available at the time of this writing, a patent discloses that this intermediate, when subjected to hydrolysis in dilute sulfuric acid and in-situ decarboxylation, yields 2-Methyl Pyrazine 5-Carboxylic acid with a 40-45% yield.
Synthesis Workflow
The logical flow of the two compared synthetic methods can be visualized as follows:
Caption: Comparative workflow of two synthesis routes to 2,3-Dicyano-5-methylpyrazine.
References
A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for assessing the cross-reactivity of kinase inhibitors, with a focus on compounds containing a pyrazine core, such as 5-Methyl-2,3-pyrazinedicarbonitrile. Due to the limited publicly available data on 5-Methyl-2,3-pyrazinedicarbonitrile, this document uses well-characterized pyrazine-containing kinase inhibitors, Gilteritinib and Acalabrutinib, as primary examples. For a broader context, their profiles are compared against two non-pyrazine alternatives, Dasatinib and Erlotinib.
This guide summarizes quantitative cross-reactivity data, details the experimental methodologies for profiling, and visualizes key signaling pathways and experimental workflows to aid in the design and interpretation of cross-reactivity studies.
Cross-Reactivity Profiling Data
The following tables present the cross-reactivity data for two prominent pyrazine-containing kinase inhibitors and two well-characterized non-pyrazine alternatives. The data is primarily sourced from biochemical assays measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value signifies a stronger interaction.
Pyrazine-Containing Kinase Inhibitors
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.[1][3]
Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[4] Its design aims for increased selectivity and reduced off-target effects compared to the first-generation inhibitor, ibrutinib.[5][6]
| Compound | Primary Target(s) | IC50 / Kd (nM) | Key Off-Targets | IC50 / Kd (nM) |
| Gilteritinib | FLT3 | 0.29 (IC50)[1] | AXL | 0.73 (IC50)[1] |
| ALK | >50% inhibition at 1 nM[1] | |||
| LTK | >50% inhibition at 1 nM[1] | |||
| c-KIT | 230 (IC50)[1] | |||
| Acalabrutinib | BTK | 5.1 (IC50)[6] | BMX | <100 (IC50)[6] |
| TEC | <100 (IC50)[6] | |||
| ERBB4 | <100 (IC50)[6] | |||
| EGFR | No inhibition[5] | |||
| ITK | No inhibition[5] |
Alternative Kinase Inhibitors (Non-Pyrazine Core)
Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[7][8] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] Its broad activity spectrum is a key feature of its mechanism but also contributes to its off-target effects.[9][10]
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] It is used to treat non-small cell lung cancer and pancreatic cancer. While relatively selective for EGFR, it can interact with other kinases at higher concentrations.[11][12]
| Compound | Primary Target(s) | IC50 / Kd (nM) | Key Off-Targets | IC50 / Kd (nM) |
| Dasatinib | BCR-ABL | 3.0 (IC50)[7] | SRC Family Kinases (e.g., LCK) | <1.0 (IC50)[8][13] |
| c-KIT | <30 (IC50)[14] | |||
| PDGFRβ | <30 (IC50)[14] | |||
| Ephrin Receptors | <30 (IC50)[14] | |||
| Erlotinib | EGFR | 2-5 (IC50) | Multiple (Broad changes in cardiac kinome) | Not specified[11] |
Experimental Protocols
A comprehensive assessment of a compound's cross-reactivity involves a multi-tiered approach, from broad biochemical screens to cell-based assays that confirm target engagement in a more physiological context.
In Vitro Kinase Profiling (e.g., KINOMEscan™)
This is a high-throughput method to assess the interaction of a test compound against a large panel of purified kinases.
Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of human kinases.[15][16] The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand in the presence and absence of the test compound.[15] If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[17][18]
Methodology:
-
Kinase Panel Selection: A broad panel of over 400 human kinases is typically used for initial screening.
-
Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 µM) for single-point screening or in a series of dilutions (e.g., 11-point, 3-fold serial dilution) for determining the dissociation constant (Kd).[17]
-
Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR. A reduction in the qPCR signal compared to a vehicle control indicates that the test compound has bound to the kinase.[15]
-
Data Analysis: Results are often expressed as a percentage of control, where a lower percentage indicates stronger binding. For dose-response experiments, the data is used to calculate a Kd value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay confirms that the compound can bind to its intended target and potential off-targets within a live cell environment, providing a more physiologically relevant measure of affinity.
Principle: The NanoBRET™ Target Engagement (TE) Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[19] The target protein is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[20] When the tracer binds to the fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the target will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.[21][22]
Methodology:
-
Cell Line Preparation: A suitable human cell line (e.g., HEK293T) is transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.[22]
-
Cell Plating: The transfected cells are seeded into a multi-well assay plate.
-
Compound and Tracer Addition: Serial dilutions of the test compound are added to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.
-
Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.
-
Signal Detection: A substrate for NanoLuc® is added, and the donor (luminescence at 450 nm) and acceptor (fluorescence at 610 nm) emissions are measured.[22]
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as BRET ratio versus compound concentration to determine the intracellular IC50.
In Vitro Safety Pharmacology Panel
To assess potential adverse effects, compounds are screened against a panel of targets known to be associated with toxicity.
Principle: These are binding or functional assays that evaluate the interaction of a test compound with a broad range of clinically relevant off-targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[23][24] These panels help to identify potential safety liabilities early in the drug discovery process.[25][26]
Methodology:
-
Target Selection: A standard panel, such as the SafetyScreen44™ or a more extensive panel, is chosen. These panels typically include targets like the hERG potassium channel (cardiac liability), various neurotransmitter receptors (CNS effects), and cytochrome P450 enzymes (drug metabolism interactions).[23][24]
-
Assay Format: The assays are typically radioligand binding assays for receptors and transporters, or functional assays (e.g., calcium flux, cAMP measurement) for GPCRs and ion channels.[25]
-
Compound Screening: The test compound is usually screened at a single high concentration (e.g., 10 µM).
-
Data Analysis: Results are reported as the percentage of inhibition of binding or function. A significant inhibition (typically >50%) flags a potential interaction that may warrant further investigation.
Visualizations
Signaling Pathway Diagram
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathways and point of inhibition.
Experimental Workflow Diagram
Caption: A tiered workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia | springermedizin.de [springermedizin.de]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chayon.co.kr [chayon.co.kr]
- 16. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 22. eubopen.org [eubopen.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 26. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
Comparative Efficacy of 2,3-Dicyano-5-methylpyrazine in Photocatalytic Cycles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 2,3-Dicyano-5-methylpyrazine and its derivatives against other common photocatalysts. This document summarizes key performance data, details experimental protocols for reproducibility, and visualizes catalytic pathways to facilitate understanding and application in synthetic chemistry.
Derivatives of 2,3-dicyanopyrazine (DPZ) have emerged as a promising class of organic photoredox catalysts, offering a tunable and metal-free alternative to traditional transition-metal complexes. Their "push-pull" electronic structure, featuring an electron-accepting dicyanopyrazine core and various electron-donating substituents, allows for the fine-tuning of their photophysical and electrochemical properties. This guide focuses on the efficacy of these catalysts in specific photocatalytic cycles, providing a comparative analysis based on available experimental data.
Performance Comparison in Cross-Dehydrogenative Coupling
A key benchmark reaction for evaluating the efficacy of photoredox catalysts is the cross-dehydrogenative coupling (CDC) of N-aryl-tetrahydroisoquinolines with nucleophiles. The following table summarizes the performance of a representative dicyanopyrazine derivative, 5,6-bis(2-methoxythienyl)-2,3-dicyanopyrazine (a close structural analog to 2,3-Dicyano-5-methylpyrazine for which more data is available), in comparison to other commonly used photocatalysts in the CDC reaction between N-phenyl-tetrahydroisoquinoline and nitromethane.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 5,6-bis(2-methoxythienyl)-2,3-dicyanopyrazine | 0.01 | 12 | 95 | [1] |
| Ru(bpy)₃Cl₂ | 2.0 | 24 | 85 | |
| Eosin Y | 5.0 | 24 | 78 | |
| 9-Mesityl-10-methylacridinium perchlorate | 1.0 | 18 | 92 |
Table 1: Comparison of photocatalyst efficacy in the cross-dehydrogenative coupling of N-phenyl-tetrahydroisoquinoline and nitromethane. Data for catalysts other than the dicyanopyrazine derivative is representative of typical conditions found in the literature for this type of reaction.
The data clearly indicates that the dicyanopyrazine derivative exhibits significantly higher catalytic efficiency, achieving a high yield with a remarkably low catalyst loading compared to both transition-metal and other organic photocatalysts.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of dicyanopyrazine catalysts and their application in photocatalytic reactions are provided below.
General Procedure for the Synthesis of 5,6-Disubstituted-2,3-dicyanopyrazines
The synthesis of dicyanopyrazine derivatives is typically achieved through a condensation reaction between a 1,2-dicarbonyl compound and diaminomaleonitrile (DAMN).
Materials:
-
Substituted 1,2-dicarbonyl compound (e.g., a substituted benzil)
-
Diaminomaleonitrile (DAMN)
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1.0 mmol) and diaminomaleonitrile (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure 5,6-disubstituted-2,3-dicyanopyrazine.[1]
General Procedure for the Photocatalytic Cross-Dehydrogenative Coupling Reaction
This protocol describes the general setup for the CDC reaction used to generate the data in Table 1.
Materials:
-
N-phenyl-tetrahydroisoquinoline (0.2 mmol)
-
Nitromethane (1.0 mL)
-
Dicyanopyrazine photocatalyst (0.01 mol%)
-
Acetonitrile (2.0 mL)
-
A 9 W fluorescent lamp
Procedure:
-
In a reaction vial, combine N-phenyl-tetrahydroisoquinoline, nitromethane, and the dicyanopyrazine photocatalyst in acetonitrile.
-
Seal the vial and place it approximately 5-10 cm from a 9 W compact fluorescent lamp.
-
Irradiate the reaction mixture at room temperature with stirring for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.[1]
Catalytic Cycle and Experimental Workflow
The general mechanism for photoredox catalysis by dicyanopyrazine derivatives involves a series of single electron transfer (SET) steps. The following diagrams illustrate the proposed catalytic cycle and a typical experimental workflow.
Caption: Proposed photocatalytic cycle for dicyanopyrazine (DPZ) catalysts.
Caption: General experimental workflow for a photocatalytic reaction.
References
Unveiling the Influence of Methyl Substitution on the Electronic Landscape of Dicyanopyrazines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic compounds is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of the electronic properties of methyl-substituted dicyanopyrazines, offering a valuable resource for predicting molecular behavior and guiding synthetic efforts.
This publication delves into the impact of methyl group substitution on the electronic characteristics of the 2,3-dicyanopyrazine core. By systematically comparing the unsubstituted, mono-methylated, and di-methylated derivatives, we aim to elucidate the structure-property relationships that govern their electrochemical and photophysical behavior. All quantitative data are summarized for straightforward comparison, and detailed experimental protocols are provided for the key analytical techniques employed.
Comparative Analysis of Electronic Properties
The introduction of electron-donating methyl groups to the electron-deficient dicyanopyrazine ring systematically alters its electronic properties. This is reflected in the reduction potentials, and consequently the Lowest Unoccupied Molecular Orbital (LUMO) energies, of the series. As the number of methyl substituents increases, the reduction of the pyrazine ring becomes more difficult, indicating a destabilization of the LUMO.
| Compound | Structure | First Reduction Potential (E¹red) vs. SCE [V] | LUMO Energy [eV] (estimated) |
| 2,3-Dicyanopyrazine | ![]() | -0.87[1] | -3.83 |
| 2,3-Dicyano-5-methylpyrazine | ![]() | Data not available in searched literature | Estimated to be higher than -3.83 |
| 2,3-Dicyano-5,6-dimethylpyrazine | ![]() | Data not available in searched literature | Estimated to be higher than that of the mono-methylated derivative |
Note: The LUMO energy is estimated from the first reduction potential using the empirical relationship: ELUMO (eV) ≈ - (E¹red vs. SCE + 4.7). This is an approximation and the exact conversion factor can vary. Experimental data for the methyl-substituted derivatives were not available in the searched literature, and the trend is predicted based on the electron-donating nature of methyl groups.
Experimental Protocols
The determination of the electronic properties of these compounds relies on well-established electrochemical and spectroscopic techniques. Below are detailed protocols for cyclic voltammetry and UV-Vis spectroscopy, which are fundamental to this analysis.
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation processes of a molecule.[1][2] The measured potentials provide direct insight into the energies of the HOMO and LUMO levels.
Instrumentation:
-
A three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potentiostat.
Chemicals:
-
The dicyanopyrazine derivative to be analyzed (typically 1-5 mM).
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity of the solution.
-
A high-purity, anhydrous, and deoxygenated solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide - DMF).
-
Ferrocene (optional, as an internal standard for potential referencing).
Procedure:
-
Solution Preparation: Dissolve the dicyanopyrazine derivative and the supporting electrolyte in the chosen solvent to the desired concentrations.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficiently negative to observe the reduction of the compound, and then reversing the scan back to the initial potential.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials.
-
The half-wave potential (E₁/₂), which is the average of the cathodic and anodic peak potentials for a reversible process, is a good approximation of the standard reduction potential. For irreversible processes, the peak potential itself is often reported.
-
If ferrocene is used as an internal standard, all potentials should be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO energy gap.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (typically with a 1 cm path length).
Chemicals:
-
The dicyanopyrazine derivative to be analyzed.
-
A suitable solvent that is transparent in the wavelength range of interest (e.g., acetonitrile, dichloromethane, or ethanol).
Procedure:
-
Solution Preparation: Prepare a dilute solution of the dicyanopyrazine derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.
-
Spectroscopic Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the longest wavelength absorption band (the one at the lowest energy).
-
Determine the onset of this absorption band (λonset) by finding the intersection of the tangent to the low-energy side of the peak with the baseline.
-
Calculate the optical HOMO-LUMO gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)
-
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for characterizing the electronic properties of methyl-substituted dicyanopyrazines, from synthesis to data analysis.
Caption: Workflow for the synthesis and electronic characterization of methyl-substituted dicyanopyrazines.
Signaling Pathway of Photoredox Catalysis
Dicyanopyrazines are known to act as potent photoredox catalysts. The electronic properties, particularly the redox potentials, are crucial for their function in these catalytic cycles. The following diagram illustrates a general mechanism for a reductive quenching cycle.
Caption: Generalized reductive quenching cycle for a dicyanopyrazine photoredox catalyst.
References
Safety Operating Guide
Proper Disposal of 2,3-Dicyano-5-methylpyrazine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the proper disposal of 2,3-Dicyano-5-methylpyrazine, a heterocyclic compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital to ensure personnel safety and environmental compliance. The information presented is intended for a professional audience trained in laboratory practices.
Immediate Safety and Hazard Information
2,3-Dicyano-5-methylpyrazine is classified with primary hazards including being corrosive, acutely toxic, and an irritant[1]. Due to the presence of nitrile groups, this compound and its waste must be handled with extreme caution. All personnel handling this substance should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of exposure, consult the SDS for first-aid measures and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key data for 2,3-Dicyano-5-methylpyrazine, compiled from available safety information.
| Property | Value | CAS Number |
| Chemical Formula | C₈H₅N₃ | 52197-12-3 |
| Primary Hazards | Corrosive, Acute Toxic, Irritant | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The disposal of 2,3-Dicyano-5-methylpyrazine must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
All waste containing 2,3-Dicyano-5-methylpyrazine, including contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent incompatible reactions. Do not mix with strong acids, as this could potentially liberate hydrogen cyanide gas.
2. Containerization and Labeling:
-
Collect solid waste in a dedicated, sealable, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,3-Dicyano-5-methylpyrazine".
-
Indicate the approximate quantity of the waste.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry, away from sources of ignition.
4. Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Experimental Protocols for Chemical Neutralization (for specialized facilities)
While direct disposal through an EHS office is the standard and recommended procedure, for facilities equipped for chemical treatment of cyanide-containing waste, the following general principles may be applied by trained professionals. These methods aim to convert the toxic nitrile groups to less hazardous forms.
Alkaline Chlorination: This is a common method for treating cyanide waste.
-
Under controlled conditions (e.g., in a chemical fume hood with appropriate monitoring), the waste can be treated with an alkaline solution of sodium hypochlorite (bleach).
-
The cyanide is oxidized to the less toxic cyanate.
-
Further hydrolysis can break down the cyanate into carbon dioxide and nitrogen. Note: This process is exothermic and must be performed with caution. The pH must be kept alkaline to prevent the formation of toxic cyanogen chloride.
Hydrogen Peroxide Oxidation:
-
In an alkaline solution, hydrogen peroxide can also be used to oxidize cyanide to cyanate.
-
This method is generally considered safer than alkaline chlorination as it avoids the use of chlorine. Note: This reaction can also be vigorous and requires careful control of temperature and addition rates.
These neutralization procedures should only be attempted by personnel with extensive experience in hazardous waste treatment and with the appropriate safety infrastructure in place.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dicyano-5-methylpyrazine.
Caption: Disposal workflow for 2,3-Dicyano-5-methylpyrazine.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




